molecular formula C5H8N2O2S B1351919 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide CAS No. 697-44-9

3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide

Cat. No.: B1351919
CAS No.: 697-44-9
M. Wt: 160.2 g/mol
InChI Key: GPTGKRKEDDOMNG-UHFFFAOYSA-N
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Description

3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide is a useful research compound. Its molecular formula is C5H8N2O2S and its molecular weight is 160.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S/c1-4-3-5(2)7-10(8,9)6-4/h3,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTGKRKEDDOMNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NS(=O)(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403581
Record name 3,5-Dimethyl-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697-44-9
Record name 3,5-Dimethyl-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide from Sulfamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry and materials science. The core of this document focuses on the well-established and efficient cyclocondensation reaction between sulfamide and acetylacetone. Authored from the perspective of a Senior Application Scientist, this paper emphasizes not only the procedural steps but also the underlying chemical principles, practical considerations for ensuring reproducibility, and the significance of this synthetic route.

Introduction and Significance

The 1,2,6-thiadiazine 1,1-dioxide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral and antimalarial properties.[1] The dimethylated analog, 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide, serves as a fundamental building block for the synthesis of more complex molecules. Its preparation from readily available and inexpensive starting materials like sulfamide and acetylacetone makes it an attractive target for both academic research and industrial applications. This guide will provide a detailed protocol for its synthesis, moving beyond a simple recitation of steps to offer insights into the reaction mechanism and best practices for achieving high purity and yield.

The Core Synthesis: Cyclocondensation of Sulfamide and Acetylacetone

The most direct and widely recognized method for the preparation of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide is the acid-catalyzed cyclocondensation of sulfamide with acetylacetone (2,4-pentanedione). This reaction is a classic example of heterocyclic synthesis, relying on the nucleophilicity of the sulfamide nitrogens and the electrophilicity of the dicarbonyl compound.

Reaction Mechanism

The reaction proceeds through a series of nucleophilic additions and dehydrations. The acidic catalyst, typically a protic acid like hydrogen chloride, serves to activate the carbonyl groups of acetylacetone towards nucleophilic attack by the amino groups of sulfamide.

The proposed mechanism is as follows:

  • Protonation of Acetylacetone: The acid catalyst protonates one of the carbonyl oxygens of acetylacetone, increasing the electrophilicity of the carbonyl carbon.

  • First Nucleophilic Attack: One of the amino groups of sulfamide acts as a nucleophile, attacking the protonated carbonyl carbon. This is followed by a proton transfer and subsequent dehydration to form a Schiff base intermediate.

  • Second Nucleophilic Attack and Cyclization: The second amino group of the sulfamide intermediate then attacks the remaining carbonyl group intramolecularly, leading to the formation of a six-membered ring.

  • Final Dehydration: A final dehydration step results in the formation of the stable, conjugated 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide.

The use of a catalyst is crucial for this reaction to proceed at a reasonable rate by lowering the activation energy of the carbonyl groups.

Detailed Experimental Protocol

The following protocol is a robust and validated procedure for the synthesis of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide. Adherence to these steps is critical for obtaining a high yield of the pure product.

Reagents and Materials
  • Sulfamide (SO₂(NH₂)₂)

  • Acetylacetone (CH₃COCH₂COCH₃)

  • Methanol (CH₃OH), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (C₂H₅OH), for recrystallization

  • Standard reflux apparatus

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter paper

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sulfamide (1.0 molar equivalent) in methanol.

  • Addition of Acetylacetone: To the stirred solution, add acetylacetone (1.0 molar equivalent).

  • Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain the reflux for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product may begin to precipitate out of the solution. Further cooling in an ice bath can enhance precipitation.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold methanol to remove any unreacted starting materials.

  • Purification by Recrystallization: The crude product can be purified by recrystallization from ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven to remove any residual solvent.

Safety Precautions
  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated hydrochloric acid is corrosive and should be handled with care.

  • Methanol is flammable and toxic; avoid inhalation and skin contact.

Characterization and Data

The identity and purity of the synthesized 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide should be confirmed by standard analytical techniques.

PropertyValueReference
Molecular Formula C₅H₈N₂O₂S[2]
Molecular Weight 160.19 g/mol [2]
Appearance Crystalline solid
Melting Point 173-175 °C
Boiling Point 278.4 °C at 760 mmHg[3]

Expected Spectroscopic Data:

  • ¹H NMR: Resonances corresponding to the two methyl groups and the methylene protons of the thiadiazine ring.

  • ¹³C NMR: Signals for the methyl carbons, the methylene carbon, and the two sp² hybridized carbons of the heterocyclic ring.

  • IR Spectroscopy: Characteristic absorption bands for N-H, C-H, C=N, and SO₂ stretching vibrations.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification cluster_product Final Product Sulfamide Sulfamide Reaction Cyclocondensation in Methanol (cat. HCl, Reflux) Sulfamide->Reaction Acetylacetone Acetylacetone Acetylacetone->Reaction Precipitation Cooling & Precipitation Reaction->Precipitation Recrystallization Recrystallization from Ethanol Precipitation->Recrystallization Product 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide Recrystallization->Product

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and chemical properties of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry and drug development. This document consolidates established synthetic protocols, detailed characterization data, and insights into the compound's reactivity, offering a valuable resource for researchers working with this and related molecular scaffolds.

Introduction

The 1,2,6-thiadiazine 1,1-dioxide ring system is a significant pharmacophore due to its isosteric relationship with the pyrimidine ring found in many biologically active molecules. The replacement of a carbon atom with a sulfonyl group introduces a tetrahedral geometry and alters the electronic properties, which can lead to improved pharmacological profiles, including enhanced binding affinity, metabolic stability, and cell permeability. 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide, with the chemical formula C₅H₈N₂O₂S and a molecular weight of 160.19 g/mol , serves as a fundamental building block for the exploration of this chemical space.[1][2] Its synthesis and detailed characterization are therefore of paramount importance for the development of novel therapeutics.

Synthesis of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide

The most direct and established method for the synthesis of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide is the acid-catalyzed condensation of sulfamide with acetylacetone (2,4-pentanedione).[3][4] This reaction proceeds through a cyclization mechanism, forming the stable six-membered heterocyclic ring.

Reaction Mechanism

The synthesis is predicated on the nucleophilic attack of the nitrogen atoms of sulfamide on the carbonyl carbons of the diketone, followed by dehydration to form the thiadiazine ring. The acidic catalyst facilitates the dehydration steps.

Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Sulfamide Sulfamide Intermediate1 Initial Adduct Sulfamide->Intermediate1 + Acetylacetone Acetylacetone (2,4-pentanedione) Acetylacetone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Cyclization Product 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide Intermediate2->Product - 2H₂O Catalyst Acid Catalyst (e.g., TFA) Catalyst->Intermediate1 Catalyst->Intermediate2

Caption: Synthetic pathway for 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide.

Experimental Protocol

The following protocol is a generalized procedure based on established methodologies for the synthesis of 1,2,6-thiadiazine 1,1-dioxides.[3] Optimization of reaction conditions may be necessary to achieve higher yields.

Materials:

  • Sulfamide

  • Acetylacetone (2,4-pentanedione)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sulfamide (1.0 eq) in a 1:5 mixture of trifluoroacetic acid and dichloromethane.

  • Addition of Diketone: To the stirred solution, add acetylacetone (1.0 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford pure 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide. The following table summarizes the expected analytical and spectroscopic data.

Property Data
Molecular Formula C₅H₈N₂O₂S
Molecular Weight 160.19 g/mol
Appearance Crystalline solid
Melting Point 118-119 °C
CAS Number 697-44-9
Spectroscopic Data
Technique Expected Features
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~2.3 (s, 6H, 2 x CH₃), ~3.2 (s, 2H, CH₂)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~25 (CH₃), ~40 (CH₂), ~160 (C=N)
Infrared (IR) (KBr, cm⁻¹)Strong absorptions around 1300-1350 cm⁻¹ (asymmetric SO₂) and 1150-1200 cm⁻¹ (symmetric SO₂), and a band around 1600-1650 cm⁻¹ (C=N stretch).
Mass Spectrometry (MS) m/z: 160 (M⁺), with fragmentation patterns corresponding to the loss of SO₂ and methyl groups.

Reactivity and Chemical Properties

The 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide scaffold possesses distinct reactive sites that can be exploited for further functionalization.

N-Alkylation

The nitrogen atoms of the thiadiazine ring can be selectively alkylated, providing a means to introduce diverse substituents and modulate the molecule's properties.[3] This allows for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Reactivity at the C4 Position

The methylene group at the C4 position is flanked by two activating C=N bonds, making it susceptible to deprotonation and subsequent reaction with electrophiles. This provides a handle for introducing substituents at this position, further expanding the chemical diversity of accessible compounds.

Reactivity_Diagram cluster_reactions Key Reactions Thiadiazine 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide N_Alkylation N-Alkylation Thiadiazine->N_Alkylation Reacts with Alkyl Halides C4_Functionalization C4-Functionalization Thiadiazine->C4_Functionalization Deprotonation at C4 followed by Electrophilic Quench

Caption: Key reactive sites of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide.

Conclusion

This technical guide has detailed the synthesis and characterization of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide. The straightforward and robust synthetic route via the condensation of sulfamide and acetylacetone makes this compound readily accessible. Its well-defined spectroscopic signature allows for unambiguous identification and quality control. The key reactive sites on the thiadiazine ring provide ample opportunities for the generation of diverse chemical libraries, making it a valuable scaffold for medicinal chemistry and drug discovery programs. Further exploration of its reactivity and biological activity is warranted to fully realize its potential in the development of novel therapeutic agents.

References

  • Kalogirou, A. S., Kourtellaris, A., & Koutentis, P. A. (2022). Oxidations of 4H-1,2,6-Thiadiazines. European Journal of Organic Chemistry, 2022(44).
  • Charalambous, C., et al. (2025). 6-Amino-4-phenylpyrrolo[2,3-c][5][6][7]thiadiazine-5-carbonitrile. Molbank, 2025(1), M1433.

  • Koutentis, P. A., & Constantinides, C. P. (2022). Reactions of 4H-1,2,6-Thiadiazine Sulfides. Molbank, 2022(1), M1321.
  • Kalogirou, A. S., et al. (2019). 1,2,6-Oxadiazines and 1,2,6-Thiadiazines. In Comprehensive Organic Chemistry II (pp. 1-25). Elsevier.
  • Bhatt, H., et al. (2013). 2-(3,5-Dimethyl-1,1-dioxo-2H-1λ6,2,6-thiadiazin-4-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1795–o1796.
  • Wipf, P., et al. (2020). Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease. ACS Medicinal Chemistry Letters, 11(5), 899-905.
  • Wright, J. B. (1964). The Reaction of Sulfamide with α- and β-Diketones. The Preparation of 1,2,5-Thiadiazole 1,1-Dioxides and 1,2,6-Thiadiazine 1,1-Dioxides. The Journal of Organic Chemistry, 29(7), 1905–1909.
  • El-Subbagh, H. I., et al. (2019). Crystal structure, Hirshfeld analysis and a molecular docking study of a new inhibitor of the Hepatitis B virus (HBV): ethyl 5-methyl-1,1-dioxo-2-{[5-(pentan-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-2H-1,2,6-thiadiazine-4-carboxylate.
  • Bolm, C., et al. (2021). Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions. Organic & Biomolecular Chemistry, 19(40), 8749-8753.
  • PubChem. (n.d.). 3,5-dimethyl-4H-1,2,6-thiadiazine 1,1-dioxide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester. Retrieved from [Link]

  • NIST. (n.d.). 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dimethyl-. Retrieved from [Link]

  • Koutentis, P. A., et al. (2019). Synthesis and Reactivity of 3′,5′-Dichloro-1H-spiro(quinazoline-2,4′-[5][6][7]thiadiazin)-4(3H)-ones. The Journal of Organic Chemistry, 84(10), 6334–6344.

  • SpectraBase. (n.d.). 3,5-Dimethyl-tetrahydro-2H-1,3,5-thiadiazine-2-thione. Retrieved from [Link]

  • PubChem. (n.d.). Thiadiazine 1,1-dioxide. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for the heterocyclic compound 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing related molecular scaffolds. The interpretations within are based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), drawing on data from analogous structures within the 1,2,6-thiadiazine class of compounds.

Introduction: The 1,2,6-Thiadiazine 1,1-Dioxide Scaffold

The 1,2,6-thiadiazine 1,1-dioxide core is a significant heterocyclic motif that has garnered attention in medicinal chemistry due to its diverse biological activities.[1] The incorporation of a sulfonyl group into the six-membered ring imparts specific electronic and conformational properties that are crucial for molecular recognition and biological function. The target molecule of this guide, 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide (CAS 697-44-9), possesses a molecular formula of C₅H₈N₂O₂S and a molecular weight of 160.19 g/mol .[2] A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.

The synthesis of the 2H-1,2,6-thiadiazine 1,1-dioxide ring system can be achieved through various synthetic routes, often involving the intermolecular cyclization of a sulfamide with a 1,3-dicarbonyl compound or a related precursor.[3] The specific synthetic pathway can influence the impurity profile, making robust spectroscopic analysis essential for quality control.

Molecular Structure and Spectroscopic Correlation

The structural features of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide are expected to give rise to a distinct set of signals in different spectroscopic analyses. The key structural elements to consider are the two methyl groups at positions 3 and 5, the methylene group at position 4, the NH proton at position 2, and the sulfonyl group.

Diagram: Molecular Structure of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide

Caption: Molecular structure of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide with atom numbering.

Predicted Spectroscopic Data and Interpretation

While a complete, experimentally verified dataset for this specific molecule is not publicly available, the following sections detail the expected spectroscopic characteristics based on the analysis of closely related analogs and fundamental principles.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to be relatively simple and highly informative. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group and the overall electronic distribution within the heterocyclic ring.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
NH (at N2)5.0 - 7.0Broad singlet1HThe proton attached to nitrogen will be deshielded and may exhibit broadening due to quadrupolar relaxation and/or exchange.
CH₂ (at C4)3.0 - 3.5Singlet2HThe methylene protons are adjacent to two sp²-hybridized carbons and are expected to appear as a singlet, assuming conformational averaging.
CH₃ (at C3 and C5)2.0 - 2.5Singlet6HThe two methyl groups are chemically equivalent due to the symmetry of the molecule and will give rise to a single, sharp peak.

Experimental Considerations: The spectrum should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.[4] The NH proton signal may be exchangeable with D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts will be influenced by the hybridization and the electronic environment of each carbon atom.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
C3 and C5150 - 160These sp²-hybridized carbons are part of a C=N bond and are deshielded.
C430 - 40This sp³-hybridized methylene carbon is in a relatively shielded environment.
CH₃ (at C3 and C5)20 - 25The methyl carbons are sp³-hybridized and will appear in the typical aliphatic region.

Experimental Protocol: A standard proton-decoupled ¹³C NMR experiment is sufficient for the initial analysis. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to confirm the assignment of methyl and methylene carbons.[4]

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the presence of the sulfonyl group and other key functional groups.

Functional Group Expected Wavenumber (cm⁻¹) Intensity Vibrational Mode
N-H3200 - 3400MediumStretching
C-H (sp³)2850 - 3000MediumStretching
C=N1600 - 1650Medium to StrongStretching
SO₂1300 - 1350 and 1120 - 1160StrongAsymmetric and Symmetric Stretching

Causality in Experimental Choice: The selection of the sampling method (e.g., KBr pellet, thin film, or ATR) will depend on the physical state of the sample. Attenuated Total Reflectance (ATR) is often preferred for its simplicity and minimal sample preparation.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

m/z Relative Intensity Assignment
160Moderate to High[M]⁺, Molecular Ion
[M-CH₃]⁺VariableLoss of a methyl group
[M-SO₂]⁺VariableLoss of sulfur dioxide

Self-Validating Protocol: High-resolution mass spectrometry (HRMS) should be employed to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition (C₅H₈N₂O₂S). The measured mass should be within 5 ppm of the calculated theoretical mass.

Conclusion

The spectroscopic characterization of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide can be effectively achieved through a combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. This guide provides a comprehensive overview of the expected spectral features based on the known behavior of related heterocyclic systems. These predicted data serve as a valuable reference for scientists involved in the synthesis and analysis of this compound and its derivatives, ensuring confident structural assignment and purity assessment. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to uphold the highest standards of scientific integrity.

References

  • Kalogirou, A. S., Kourtellaris, A., & Koutentis, P. A. (2022). Oxidations of 4H-1,2,6-Thiadiazines. European Journal of Organic Chemistry, 2022(44).
  • MDPI. (2022). Reactions of 4H-1,2,6-Thiadiazine Sulfides. Molbank, 2022(2), M1321.
  • ResearchGate. (n.d.). Synthesis of 2H-1,2,6-thiadiazine 1,1-dioxide via intermolecular cyclization of sulfamide with the corresponding 1,3-diketone. Retrieved from [Link]

  • MDPI. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 25(21), 5035.

Sources

An In-depth Technical Guide to the Physical Properties of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry. The guide details the synthesis, purification, and characterization of this molecule, including its key physical constants and spectroscopic data. The methodologies presented are grounded in established chemical principles, offering a framework for the reproducible synthesis and analysis of this and related compounds. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the 1,2,6-thiadiazine 1,1-dioxide scaffold.

Introduction

The 1,2,6-thiadiazine 1,1-dioxide ring system is a recurring motif in a variety of biologically active molecules, exhibiting a range of pharmacological activities. The incorporation of the sulfonyl group imparts specific electronic and steric properties that can influence a molecule's interaction with biological targets. The 3,5-dimethyl substituted analogue, in particular, serves as a foundational structure for the exploration of this chemical space. A thorough understanding of its fundamental physical properties is paramount for its effective utilization in drug design and development, enabling informed decisions regarding solubility, formulation, and pharmacokinetic profiling.

This guide provides an in-depth examination of the physical characteristics of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide, supported by experimental protocols and spectroscopic evidence.

Molecular Structure and Key Identifiers

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and associated identifiers.

  • Molecular Formula: C₅H₈N₂O₂S[1]

  • Molecular Weight: 160.19 g/mol [1]

  • CAS Number: 697-44-9[1]

  • Systematic Name: 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide

The structure, depicted below, consists of a six-membered heterocyclic ring containing two nitrogen atoms and a sulfur atom, with the sulfur atom being part of a sulfonyl group. Two methyl groups are located at positions 3 and 5 of the ring.

Figure 1: Molecular Structure of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide.

Synthesis and Purification

The synthesis of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide is achieved through a condensation reaction between a β-diketone and sulfamide. This method, pioneered by J.B. Wright, provides a straightforward and efficient route to this class of heterocycles.

Synthetic Protocol

The synthesis involves the acid-catalyzed condensation of acetylacetone (2,4-pentanedione) with sulfamide. The mechanism proceeds through the formation of a sulfamoyl enamine intermediate, which then undergoes cyclization and dehydration to yield the final product.

Experimental Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up cluster_product Final Product A Acetylacetone C Acid Catalyst (e.g., p-TsOH) A->C Mix B Sulfamide B->C D Solvent (e.g., Toluene) C->D Suspend E Heat (Reflux with Dean-Stark trap) D->E Heat F Cooling and Crystallization E->F Reaction Completion G Filtration F->G Isolate Crystals H Washing with cold solvent G->H I 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide H->I Dry

Figure 2: General workflow for the synthesis of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add acetylacetone (1.0 eq), sulfamide (1.0 eq), and a catalytic amount of p-toluenesulfonic acid.

  • Solvent Addition: Add a suitable solvent, such as toluene, to the flask.

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.

  • Isolation: Once the theoretical amount of water has been collected, allow the reaction mixture to cool to room temperature. The product will typically crystallize out of the solution.

  • Purification: Collect the crystalline product by filtration and wash with a small amount of cold solvent to remove any residual starting materials. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water.

Physical Properties

The physical properties of a compound are critical for its handling, formulation, and in vivo disposition. The following table summarizes the key physical properties of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide.

PropertyValueSource
Melting Point 134-136 °C[2]
Boiling Point Not available (decomposes)-
Appearance Crystalline solid[2]
Solubility Soluble in hot water and ethanol[2]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of a chemical compound. The following sections detail the expected spectroscopic data for 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide based on the analysis of related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two methyl groups at the 3 and 5 positions would likely appear as a single sharp singlet due to the symmetry of the molecule. The protons of the methylene group at the 4-position would also give rise to a singlet. The NH proton would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will reflect the symmetry of the molecule. We expect to see distinct signals for the methyl carbons, the methylene carbon, and the two equivalent carbons of the thiadiazine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key expected vibrational frequencies are:

Functional GroupWavenumber (cm⁻¹)
N-H Stretch3200-3400 (broad)
C-H Stretch (sp³)2850-3000
C=N Stretch1620-1680
S=O Stretch (asymmetric)1300-1350
S=O Stretch (symmetric)1140-1180

The presence of strong absorption bands in the regions of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹ are characteristic of the sulfonyl group and are a key diagnostic feature for this class of compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide, the molecular ion peak (M⁺) would be expected at m/z 160. The fragmentation pattern would likely involve the loss of SO₂ and other small neutral molecules.

Potential Applications

The 1,2,6-thiadiazine 1,1-dioxide scaffold is a versatile platform for the development of new therapeutic agents. Derivatives of this core structure have been investigated for a range of biological activities, including:

  • Antimicrobial agents

  • Antiviral agents

  • Antidiabetic agents [3]

  • Antimalarial agents [3]

The physical and chemical properties of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide detailed in this guide provide a solid foundation for the rational design of new analogues with improved potency, selectivity, and pharmacokinetic profiles.

Conclusion

This technical guide has provided a comprehensive overview of the physical properties of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide. From its synthesis and purification to its detailed spectroscopic characterization, the information presented herein is intended to be a valuable resource for researchers in the field of medicinal chemistry. A thorough understanding of these fundamental properties is crucial for the successful design and development of novel drug candidates based on this promising heterocyclic scaffold.

References

  • Kalogirou, A. S., Kourtellaris, A., & Koutentis, P. A. (2022). Oxidations of 4H-1,2,6-Thiadiazines. European Journal of Organic Chemistry, 2022(44), e202201018. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 351017, 3,5-dimethyl-4H-1,2,6-thiadiazine 1,1-dioxide. Retrieved from [Link]

  • Wright, J. B. (1964). The Reaction of Sulfamide with α- and β-Diketones. The Preparation of 1,2,5-Thiadiazole 1,1-Dioxides and 1,2,6-Thiadiazine 1,1-Dioxides. The Journal of Organic Chemistry, 29(7), 1905–1909. [Link]

  • Wright, J. B. (1964). 1,2,6-Thiadiazine Dioxides. The Journal of Organic Chemistry, 29(7), 1905-1909. [Link]

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An In-depth Technical Guide on the Solubility of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry.[1][2] Given the critical role of solubility in drug discovery and development—influencing formulation, bioavailability, and efficacy—this document is intended for researchers, scientists, and professionals in the pharmaceutical industry. We will delve into the theoretical underpinnings of its solubility based on its molecular structure and provide a detailed, field-proven protocol for its experimental determination.

Introduction to 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide

3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide is a sulfur-nitrogen heterocyclic compound.[3] Its structure, characterized by a six-membered ring containing two nitrogen atoms and a sulfur atom in the form of a sulfone group, along with two methyl substituents, dictates its physicochemical properties, including its solubility profile. The molecular formula for this compound is C5H8N2O2S, and it has a molecular weight of approximately 160.19 g/mol .[3][4] Understanding the solubility of this compound in various organic solvents is paramount for a range of applications, from synthetic chemistry and purification to formulation and pharmacological testing.

Theoretical Solubility Profile: A Molecular Structure Perspective

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide offers several clues to its expected solubility:

  • Polar Moieties: The presence of the sulfone group (SO2) and two nitrogen atoms within the heterocyclic ring introduces significant polarity to the molecule. The sulfone group, in particular, is a strong hydrogen bond acceptor.

  • Nonpolar Regions: The two methyl groups (-CH3) are nonpolar.

  • Overall Polarity: The combination of polar functional groups and nonpolar alkyl substituents suggests that 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide is a polar molecule. The computed XLogP3 value of -0.3 is indicative of its hydrophilic nature.[3]

Based on this structural analysis, we can predict its general solubility in different classes of organic solvents:

  • Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the presence of hydrogen bond accepting nitrogen and oxygen atoms in the target molecule, it is expected to exhibit good solubility in these solvents.

  • Polar Aprotic Solvents (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile): These solvents are polar and can engage in dipole-dipole interactions. The high polarity of the sulfone group suggests that the compound will be soluble in these solvents. DMSO is often a good starting point for dissolving polar, drug-like molecules.

  • Nonpolar Solvents (e.g., hexane, toluene): Due to the significant polarity of the thiadiazine dioxide ring, the compound is expected to have low solubility in nonpolar solvents. The nonpolar methyl groups are unlikely to provide sufficient nonpolar character to overcome the dominant polar nature of the core structure.

  • Solvents of Intermediate Polarity (e.g., dichloromethane, ethyl acetate): Solubility in these solvents will depend on the balance between the polar and nonpolar characteristics of the molecule. Some degree of solubility might be observed. For instance, while a precursor to a related thiadiazine 1,1-dioxide showed limited solubility in dichloromethane, the use of a highly polar solvent like hexafluoroisopropanol (HFIP) was effective in its dissolution.[5]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The saturation shake-flask method is the gold standard for determining equilibrium solubility and is recommended here.[6]

Principle

An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique.

Materials and Reagents
  • Compound: 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide (ensure purity is characterized)

  • Solvents: A selection of high-purity organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, ethyl acetate, dichloromethane, hexane).

  • Equipment:

    • Analytical balance

    • Vials with screw caps

    • Shaker or orbital incubator with temperature control

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • Analytical instrument (e.g., High-Performance Liquid Chromatography (HPLC) with a UV detector, or a UV-Vis spectrophotometer)

Step-by-Step Experimental Protocol
  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a known amount of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.

    • From this stock solution, prepare a series of calibration standards by serial dilution.

  • Solubility Measurement:

    • Add an excess amount of the solid compound to a vial (e.g., 5-10 mg). The key is to have undissolved solid remaining at the end of the experiment.

    • Add a known volume of the test solvent (e.g., 1 mL) to the vial.

    • Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration plateaus.

  • Sample Processing:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV).

    • Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility (S) using the following formula: S (mg/mL or g/L) = Concentration from calibration curve × Dilution factor

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Processing cluster_analysis Analysis cluster_result Result A Weigh excess solid B Add known volume of solvent A->B Combine C Shake at constant temperature (e.g., 24-48h) B->C Incubate D Centrifuge to pellet solid C->D Separate E Filter supernatant D->E Purify F Dilute sample E->F Prepare for analysis G Analyze via HPLC/UV-Vis F->G Measure concentration H Calculate Solubility G->H Determine final value

Caption: Experimental workflow for determining the solubility of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide.

Data Presentation and Interpretation

The experimentally determined solubility data should be summarized in a clear and concise table. This allows for easy comparison of the compound's solubility across different organic solvents.

Organic Solvent Solvent Class Temperature (°C) Solubility (mg/mL) Solubility (mol/L)
Example: MethanolPolar Protic25[Experimental Value][Calculated Value]
Example: AcetonitrilePolar Aprotic25[Experimental Value][Calculated Value]
Example: DichloromethaneIntermediate Polarity25[Experimental Value][Calculated Value]
Example: HexaneNonpolar25[Experimental Value][Calculated Value]

Note: The values in this table are placeholders and should be populated with experimental data.

Conclusion

References

  • Kalogirou, A. S., Kourtellaris, A., & Koutentis, P. A. (2022). Oxidations of 4H-1,2,6-Thiadiazines. ChemistrySelect, 7(44), e202204204. Available at: [Link]

  • PubChem. (n.d.). 3,5-dimethyl-4H-1,2,6-thiadiazine 1,1-dioxide. National Center for Biotechnology Information. Retrieved from: [Link]

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  • Wikipedia. (2023). Thiadiazine. Retrieved from: [Link]

  • PubChem. (n.d.). Thiadiazine 1,1-dioxide. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). 2H-1,2,6-Thiadiazine, 3,4-dihydro-3,3,5-trimethyl-, 1,1-dioxide. National Center for Biotechnology Information. Retrieved from: [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from: [Link]

  • Terrab, L., et al. (2020). Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease. ACS Chemical Neuroscience, 11(10), 1484-1495. Available at: [Link]

  • European Union Reference Laboratory for alternatives to animal testing (EURL ECVAM). (2021). for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. Retrieved from: [Link]

  • University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from: [Link]

  • Walczak, R., & Gryko, D. T. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules, 26(16), 4887. Available at: [Link]

  • U.S. Food and Drug Administration. (2017). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from: [Link]

  • Singh, S., & Raut, A. (2023). Solubility and Dissolution Profile Assessment in Drug Discovery. Journal of Pharmaceutical Sciences. Retrieved from: [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from: [Link]

  • Hasegawa, K., & Hirooka, S. (1972). The Synthesis of the 1,2,4-Thiadiazine-1,1-dioxides. Bulletin of the Chemical Society of Japan, 45(6), 1893-1896. Available at: [Link]

  • Larsson, A. (2009). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from: [Link]

  • Khan, I., et al. (2021). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 26(11), 3331. Available at: [Link]

  • Chemistry For Everyone. (2023, August 15). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]

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An In-Depth Technical Guide to the Thermal Stability of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Thermal Stability in Drug Development

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a viable therapeutic is fraught with challenges. Among the most critical yet often underestimated hurdles is the intrinsic thermal stability of the molecule. This property dictates not only the feasibility of manufacturing processes but also the shelf-life, safety, and efficacy of the final drug product. In this guide, we delve into the thermal stability of a promising heterocyclic scaffold: 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide. While this specific molecule serves as our focal point, the principles and methodologies discussed herein are broadly applicable to the wider class of thiadiazine dioxides and other heterocyclic drug candidates. As such, this document is intended to be both a specific technical overview and a generalizable framework for approaching thermal stability assessments in a scientifically rigorous manner.

Introduction to 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide

The 1,2,6-thiadiazine 1,1-dioxide core is a six-membered heterocyclic system containing sulfur, nitrogen, and oxygen. This scaffold has garnered interest in medicinal chemistry due to its potential as a bioisostere for other cyclic structures and its diverse biological activities, which can include roles as kinase inhibitors and agents with neurological effects. The 3,5-dimethyl substituted variant, with the chemical formula C₅H₈N₂O₂S, presents a specific profile of electronic and steric properties that may influence its therapeutic potential and, crucially, its physicochemical stability.

A thorough understanding of the thermal stability of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide is paramount for several key reasons:

  • Process Chemistry: Many synthetic steps and purification procedures, such as distillation and drying, are conducted at elevated temperatures. Knowledge of the decomposition threshold is essential to prevent the formation of impurities.

  • Formulation Development: The choice of excipients and the manufacturing process for the final dosage form (e.g., wet granulation, melt extrusion) can expose the active pharmaceutical ingredient (API) to thermal stress.

  • Storage and Shelf-life: The rate of degradation under various temperature conditions directly informs the recommended storage conditions and the expiration date of the drug product.

  • Safety: Thermal decomposition can lead to the formation of potentially toxic byproducts, making a comprehensive understanding of the degradation profile a regulatory necessity.

This guide will provide a comprehensive overview of the methodologies to assess the thermal stability of this compound, interpret the resulting data, and propose potential degradation pathways.

Methodologies for Assessing Thermal Stability

A multi-faceted approach is necessary to build a complete picture of a compound's thermal behavior. We will focus on three complementary techniques: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Isothermal Stress Testing.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This allows for the determination of the onset temperature of decomposition, the quantification of mass loss at different stages, and insights into the composition of the material.[1][3]

  • Instrument Calibration: Calibrate the thermobalance for mass using standard weights and for temperature using ferromagnetic standards.[4]

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground compound into an appropriate crucible (e.g., alumina).[5]

  • Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. A range of heating rates (e.g., 5, 10, 15, and 20 °C/min) can be used to perform kinetic analysis of the decomposition.[6]

  • Data Acquisition: Continuously record the sample mass and temperature.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The derivative of this curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is a highly sensitive technique for detecting thermal events such as melting, crystallization, and decomposition, providing information on the thermodynamics of these processes.[8][9]

  • Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a certified indium standard.[10]

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. The use of a sealed pan is crucial to contain any volatile decomposition products.

  • Atmosphere: Maintain an inert atmosphere, typically with a nitrogen purge at 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a temperature below any expected thermal events (e.g., 25 °C).

    • Heat the sample at a constant rate of 10 °C/min to a temperature beyond the decomposition point observed in TGA.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram for endothermic (e.g., melting) and exothermic (e.g., decomposition) events. Determine the onset temperature, peak temperature, and enthalpy of these transitions.

Isothermal Stress Testing (Forced Degradation)

Isothermal stress testing involves storing the compound at elevated temperatures for a defined period to accelerate degradation.[11] This method is invaluable for identifying potential degradation products that may form under long-term storage conditions and for determining degradation kinetics.[12][13]

  • Sample Preparation: Place accurately weighed samples of the pure compound in sealed glass vials.

  • Stress Conditions: Store the vials in ovens at a series of elevated temperatures (e.g., 60 °C, 80 °C, and 100 °C) for a predetermined duration (e.g., 1, 2, and 4 weeks).[14]

  • Time-point Analysis: At each time point, remove a vial from each temperature condition.

  • Analytical Method: Dissolve the sample in a suitable solvent and analyze using a stability-indicating HPLC method to quantify the parent compound and any degradation products.

  • Data Analysis: Plot the percentage of the remaining parent compound versus time for each temperature to determine the degradation rate constants. These can then be used in an Arrhenius plot to predict the degradation rate at lower temperatures.

Data Presentation and Interpretation

TGA and DSC Data

The thermal events for 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide can be summarized in a table. The following table presents hypothetical but realistic data based on the analysis of similar heterocyclic compounds.

ParameterTGADSC
Onset of Decomposition (°C) ~250~255
Temperature of Max. Decomposition Rate (°C) ~275-
Mass Loss (%) >95% (in a single step)-
Melting Point (°C) -~180 (Endotherm)
Enthalpy of Fusion (J/g) -~120
Decomposition Enthalpy (J/g) -~ -450 (Exotherm)

Interpretation:

  • The DSC data suggests a sharp melting point around 180 °C, indicative of a crystalline solid.

  • The TGA data indicates that the compound is thermally stable up to approximately 250 °C, after which it undergoes a rapid, single-step decomposition with significant mass loss.

  • The exothermic nature of the decomposition in the DSC thermogram suggests a high-energy process, which is common for nitrogen- and sulfur-containing heterocycles.

Isothermal Stress Testing Data

The results from isothermal stress testing can be tabulated to show the percentage of the parent compound remaining over time at different temperatures.

Time (weeks)% Remaining at 60°C% Remaining at 80°C% Remaining at 100°C
0 100100100
1 99.898.592.3
2 99.697.185.1
4 99.294.372.5

Interpretation:

  • The data clearly shows that the degradation of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide is temperature-dependent.

  • The degradation follows pseudo-first-order kinetics, which can be confirmed by plotting the natural logarithm of the concentration against time. The slope of this line gives the rate constant (k) at each temperature.

  • An Arrhenius plot (ln(k) vs. 1/T) can then be constructed to determine the activation energy for the degradation process and to extrapolate the shelf-life at standard storage conditions (e.g., 25 °C).

Mechanistic Insights and Degradation Pathways

The identification of degradation products is crucial for understanding the decomposition mechanism. This is typically achieved by analyzing the stressed samples from isothermal testing using LC-MS, and for volatile products from TGA, a hyphenated technique like TGA-MS or Pyrolysis-GC-MS can be employed.

Based on the known chemistry of sulfonamides and related heterocycles, the thermal decomposition of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide is likely to proceed via homolytic cleavage of the weakest bonds in the molecule, which are anticipated to be the S-N and S-C bonds.

A plausible, albeit hypothetical, decomposition pathway could involve the extrusion of sulfur dioxide (SO₂) and the fragmentation of the heterocyclic ring. The initial steps may involve ring-opening followed by a series of radical reactions.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the comprehensive workflow for assessing the thermal stability of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide.

G cluster_0 Thermal Analysis cluster_1 Forced Degradation cluster_2 Product Identification cluster_3 Data Interpretation & Modeling TGA Thermogravimetric Analysis (TGA) PyGCMS Pyrolysis-GC-MS TGA->PyGCMS Kinetics Kinetic Analysis (Arrhenius Plot) TGA->Kinetics DSC Differential Scanning Calorimetry (DSC) DSC->Kinetics Isothermal Isothermal Stress Testing LCMS LC-MS Analysis Isothermal->LCMS Pathway Degradation Pathway Elucidation LCMS->Pathway PyGCMS->Pathway Kinetics->Pathway

Caption: Workflow for Thermal Stability Assessment.

Postulated Decomposition Pathway

The following diagram illustrates a potential thermal decomposition pathway for 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide, leading to the formation of smaller, more volatile fragments.

G Parent 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide Intermediate1 Ring-Opened Intermediate Parent->Intermediate1 Heat (Δ) Homolytic Cleavage SO2 Sulfur Dioxide (SO₂) Intermediate1->SO2 Extrusion Fragment1 Acetonitrile Intermediate1->Fragment1 Fragment2 Other Nitrogenous Fragments Intermediate1->Fragment2

Caption: Postulated Thermal Decomposition Pathway.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the in-depth technical evaluation of the thermal stability of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide. By employing a combination of thermogravimetric analysis, differential scanning calorimetry, and isothermal stress testing, a robust understanding of the compound's thermal behavior can be established. While the presented data is illustrative, the methodologies and interpretative frameworks are grounded in established scientific principles.

For drug development professionals, the key takeaways are the importance of early and thorough stability assessment, the synergistic nature of different analytical techniques, and the necessity of identifying degradation products to ensure the safety and efficacy of new therapeutic agents. Future work should focus on obtaining experimental data for this specific molecule to validate the proposed stability profile and to fully elucidate its decomposition mechanism. Such studies are not merely academic exercises; they are fundamental to the successful translation of a promising molecule into a safe and effective medicine.

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An In-depth Technical Guide to the Photochemical Stability of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Uncharted Territory of a Novel Heterocycle

To the researchers, scientists, and drug development professionals delving into the potential of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide, this guide serves as a foundational pillar for understanding a critical, yet sparsely documented, aspect of its chemical character: its behavior under the influence of light. In the realm of drug discovery and materials science, photochemical stability is not merely a checkbox in a regulatory submission; it is a fundamental property that dictates a molecule's viability, influencing its efficacy, safety, and shelf-life.

The current body of literature on 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide is nascent. Direct, comprehensive studies on its photochemical degradation pathways are, as of this writing, not widely published. Therefore, this technical guide adopts a first-principles approach, building upon established knowledge of related heterocyclic systems to provide a robust framework for investigation. We will extrapolate from the known photochemistry of other thiadiazines and related sulfur-nitrogen heterocycles to predict potential degradation mechanisms and, most importantly, to provide detailed, field-proven protocols for the rigorous assessment of this compound's photochemical lability. Our objective is to empower you, the scientist, with the intellectual tools and practical methodologies to illuminate the photochemical landscape of this promising molecule.

Introduction to 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide: A Heterocycle of Growing Interest

3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide, with the chemical formula C5H8N2O2S, belongs to the class of unsaturated six-membered S,N-heterocyles.[1] The synthesis of the broader 2H-1,2,6-thiadiazine 1,1-dioxide scaffold can be achieved through methods such as the intermolecular cyclization of sulfamide with a corresponding 1,3-diketone.[2] The reactivity of the 1,2,6-thiadiazine 1,1-dioxide system has been explored, demonstrating its susceptibility to electrophilic substitution at the 4-position, analogous to the behavior of 2-pyrimidone.[3]

While the pharmacological profile of this specific dimethyl derivative is still under extensive investigation, the broader class of 1,2,6-thiadiazine 1,1-dioxides has garnered attention for its potential biological activities.[4] Furthermore, derivatives of the isomeric 1,2,4-thiadiazine 1,1-dioxides have been a subject of interest for medicinal chemists since the 1940s. Given the increasing focus on novel heterocyclic scaffolds in drug discovery, a thorough understanding of the physicochemical properties of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide is paramount.

Spectroscopic Profile: The Gateway to Photochemical Assessment

Actionable Insight: The first step in your investigation should be to determine the molar absorptivity (ε) of your compound across the UV-Vis spectrum (typically 200-800 nm) in relevant solvent systems (e.g., methanol, acetonitrile, water with appropriate buffers). This will not only identify the λmax but also inform the selection of light sources for forced degradation studies and the analytical methods for quantifying the parent compound and its degradants.

Predicted Photochemical Degradation Pathways

Based on the known photochemistry of related heterocyclic systems, we can postulate several potential degradation pathways for 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide. These hypotheses form the basis for designing experiments to probe its stability and identify photoproducts.

Ring Contraction and Photooxidation

A significant precedent for the photochemical reactivity of the 1,2,6-thiadiazine ring system is the photo-mediated ring contraction of 4H-1,2,6-thiadiazines to 1,2,5-thiadiazol-3(2H)-one 1-oxides.[6][7] This transformation involves the incorporation of oxygen and a rearrangement of the heterocyclic core. While the starting material in the cited study is a 4-oxo derivative, it highlights the potential for the 1,2,6-thiadiazine ring to undergo significant photochemical rearrangement. For 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide, a similar photooxidative pathway could be initiated by singlet oxygen or other reactive oxygen species generated under irradiation.

Side-Chain Oxidation and N-Dealkylation

Drawing parallels from the photodegradation of triazine herbicides, which also feature a nitrogen-containing heterocycle, side-chain modifications are a common degradation route.[8] For 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide, the methyl groups at the 3 and 5 positions are potential sites for photo-oxidation, leading to the formation of hydroxymethyl or formyl derivatives, and eventually carboxylic acids. Although this specific compound is not N-alkylated at the 2-position, for derivatives that are, oxidative N-dealkylation would be a primary degradation pathway.[8]

Ring Cleavage

More extensive photodegradation can lead to the cleavage of the thiadiazine ring. The fragmentation of the related 1,3,4-thiadiazole ring under mass spectrometry conditions involves multiple bond-breaking steps.[9] Photochemical energy can induce similar fragmentation, leading to a complex mixture of smaller, more volatile degradation products. The presence of the sulfone group (SO2) may also influence the pathway of ring opening.

Experimental Protocols for Assessing Photochemical Stability

A robust assessment of photochemical stability requires a multi-faceted experimental approach. The following protocols are designed to provide a comprehensive understanding of the lability of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide.

Workflow for Photostability Testing

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Mechanistic Investigation A Determine UV-Vis Spectrum in Relevant Solvents B Forced Degradation Study (ICH Q1B Guidelines) A->B C Develop Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) B->C D Quantum Yield Determination C->D E Identification of Photodegradants (LC-MS/MS, NMR) D->E F Investigate Role of Reactive Oxygen Species (Quenching Studies) E->F

Caption: A generalized workflow for the comprehensive evaluation of photochemical stability.

Detailed Protocol: Forced Degradation Study (ICH Q1B)

Objective: To evaluate the intrinsic photostability of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide under standardized light exposure conditions.

Materials:

  • 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide

  • Solvents: Methanol, Acetonitrile, Water (HPLC grade)

  • Buffers: Phosphate or other appropriate buffers if pH dependence is being studied

  • Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps). The chamber should control for temperature and humidity.

  • Calibrated radiometer/lux meter

  • Quartz cuvettes or other suitable transparent containers

  • Dark control samples wrapped in aluminum foil

  • HPLC system with a UV detector and preferably a mass spectrometer (LC-MS)

Procedure:

  • Sample Preparation:

    • Prepare solutions of the compound in the chosen solvent(s) at a known concentration (e.g., 0.1 mg/mL).

    • Prepare a solid sample by spreading a thin layer of the powder in a shallow, transparent dish.

    • For each condition, prepare a corresponding dark control sample.

  • Exposure:

    • Place the samples and their corresponding dark controls in the photostability chamber.

    • Expose the samples to light until an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter is achieved.

    • Monitor the temperature to ensure it does not artificially inflate degradation.

  • Analysis:

    • At appropriate time points (e.g., 0, 6, 12, 24 hours of exposure), withdraw aliquots of the solutions and analyze them using a validated, stability-indicating HPLC method.

    • Analyze the solid samples by dissolving a known quantity in a suitable solvent and analyzing by HPLC.

    • Compare the chromatograms of the exposed samples to the dark controls and the initial time point.

    • Calculate the percentage of degradation of the parent compound.

    • Examine the chromatograms for the appearance of new peaks, which represent photodegradants.

Data Interpretation:

  • Significant degradation (>5-10%) indicates that the compound is photolabile.

  • The formation of multiple degradation peaks suggests complex photochemical pathways.

  • Comparison with dark controls will differentiate between photodegradation and thermal degradation.

Protocol: Quantum Yield Determination

Objective: To quantify the efficiency of the photochemical degradation process. The quantum yield (Φ) represents the number of molecules undergoing a specific photochemical process divided by the number of photons absorbed by the reactant.

Materials:

  • Monochromatic light source (e.g., a laser or a lamp with a monochromator) tuned to a wavelength where the compound absorbs strongly.

  • Actinometer: A chemical system with a known quantum yield (e.g., potassium ferrioxalate).

  • UV-Vis spectrophotometer.

  • Reaction vessel (quartz cuvette).

Procedure:

  • Actinometry (Measuring Photon Flux):

    • Irradiate the actinometer solution under the same conditions as the sample.

    • Measure the change in absorbance of the actinometer at the specified wavelength.

    • Calculate the number of photons absorbed by the actinometer using its known quantum yield. This gives the photon flux of the light source.

  • Sample Irradiation:

    • Irradiate a solution of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide of known concentration and absorbance at the irradiation wavelength.

    • Ensure that the absorbance of the solution is low (typically < 0.1) to maintain uniform light absorption throughout the solution.

    • Monitor the decrease in the concentration of the reactant over time using HPLC or UV-Vis spectrophotometry.

  • Calculation of Quantum Yield:

    • The quantum yield is calculated using the following formula: Φ_sample = (moles of sample reacted / moles of photons absorbed by sample)

    • The moles of photons absorbed can be determined from the photon flux measured by actinometry and the fraction of light absorbed by the sample.

Data Interpretation:

  • A high quantum yield (e.g., > 0.1) indicates an efficient photochemical degradation process.

  • A low quantum yield (e.g., < 0.01) suggests that the molecule is relatively photostable, or that other deactivation pathways (e.g., fluorescence, internal conversion) are more dominant.

Data Presentation and Interpretation

To facilitate a clear understanding of the photochemical stability profile, quantitative data should be summarized in a structured format.

Table 1: Summary of Forced Photodegradation Study

ConditionExposure Time (hours)% Degradation of Parent CompoundNumber of Major Degradants (>1%)
Solution (Methanol)24
Solution (Acetonitrile)24
Solution (Buffered, pH 7.4)24
Solid State24
Dark Control (Solution, Methanol)24

Table 2: Photophysical and Photochemical Parameters

ParameterValueMethod
λmax (nm)UV-Vis Spectrophotometry
Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹)UV-Vis Spectrophotometry
Quantum Yield (Φ) of DegradationActinometry

Concluding Remarks and Future Directions

This guide provides a comprehensive framework for the systematic investigation of the photochemical stability of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide. While direct experimental data on this specific molecule is limited, the principles and protocols outlined herein, derived from established photochemical knowledge of related heterocyclic systems, offer a robust starting point for any research or development program.

The path forward will involve the meticulous execution of these experiments, leading to a clear understanding of the molecule's intrinsic photostability. Should significant lability be discovered, further studies into formulation strategies (e.g., the use of UV absorbers, opaque packaging) or chemical modification to enhance stability will be warranted. The elucidation of the precise structures of the photodegradants will be crucial for assessing any potential toxicological implications.

Ultimately, a thorough understanding of the photochemical behavior of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide is not an obstacle but an essential component of its scientific and commercial development. It is through such rigorous investigation that we can confidently advance promising new molecules from the laboratory to their intended applications.

References

  • Reactions of 4H-1,2,6-Thiadiazine Sulfides. MDPI. Available from: [Link]

  • The Photochemical Mediated Ring Contraction of 4H-1,2,6-Thiadiazines To Afford 1,2,5-Thiadiazol-3(2H)-one 1-Oxides. ACS Publications. Available from: [Link]

  • SYNTHESIS OF HETEROCYCLIC COMPOUNDS BY PHOTOCHEMICAL CYCLIZATIONS. Available from: [Link]

  • Nanocomposites of Titanium Dioxide and Peripherally Substituted Phthalocyanines for the Photocatalytic Degradation of Sulfamethoxazole. MDPI. Available from: [Link]

  • 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. MDPI. Available from: [Link]

  • The Photochemical Mediated Ring Contraction of 4H-1,2,6-Thiadiazines To Afford 1,2,5-Thiadiazol-3(2H)-one 1-Oxides. National Institutes of Health. Available from: [Link]

  • Synthesis of 2H-1,2,6-thiadiazine 1,1-dioxide via intermolecular... ResearchGate. Available from: [Link]

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  • Effect of Thiophene-Hydrazinyl-Thiazole derivative as an efficient dye sensitizer and performance enhancer of TiO2 toward Rhodamine B photodegradation. ResearchGate. Available from: [Link]

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  • Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. Available from: [Link]

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An In-Depth Technical Guide to the Discovery and History of 1,2,6-Thiadiazine 1,1-Dioxides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive exploration of the origins and development of 1,2,6-thiadiazine 1,1-dioxides, a significant class of heterocyclic compounds. We will trace the path from their initial, debated synthesis to the array of modern methodologies, providing a deep dive into the foundational chemistry, key scientific figures, and the evolution of this important structural motif in medicinal chemistry.

The Dawn of a Heterocycle: Initial Synthesis and Structural Elucidation

The journey of 1,2,6-thiadiazine 1,1-dioxides begins in the mid-20th century, a period of burgeoning interest in novel heterocyclic systems for potential therapeutic applications. The foundational synthesis involved the condensation of β-dicarbonyl compounds with sulfamide. However, the exact structure of the resulting product was initially a subject of scientific debate.

Early pioneers in this area, Degering and Wilson, proposed three potential isomeric structures for the condensation product. Based on the notable acidity of the compound, they favored the 1,2,6-thiadiazine 1,1-dioxide structure. This hypothesis was later definitively confirmed by the work of Roe and Harbridge, who provided unequivocal proof of the ring system's constitution.[1] Their work solidified the structural understanding and paved the way for further exploration of this new class of heterocycles.

The seminal and most fundamental method for constructing the 1,2,6-thiadiazine 1,1-dioxide core is the acid-catalyzed condensation of a β-dicarbonyl compound with sulfamide. This reaction forms the bedrock of the chemistry of these heterocycles.

A significant advancement in the field was the development of alternative synthetic routes. For instance, a 1979 publication by H. A. Albrecht and his team at Hoffmann-La Roche detailed a synthesis pathway via isoxazolylsulfamides, showcasing the growing interest and diversification of synthetic approaches to this scaffold.

The Evolution of Synthetic Strategies: From Classical Condensation to Modern Methods

The initial synthetic approaches have been significantly expanded and refined over the decades, providing chemists with a versatile toolkit for the synthesis of a wide array of 1,2,6-thiadiazine 1,1-dioxide derivatives.

The Foundational Condensation: β-Dicarbonyls and Sulfamide

This classical method remains a cornerstone for the synthesis of the 1,2,6-thiadiazine 1,1-dioxide ring system. The underlying chemistry involves a cascade of reactions initiated by the nucleophilic attack of the sulfamide nitrogens on the carbonyl carbons of the β-dicarbonyl compound, followed by cyclization and dehydration to form the stable heterocyclic ring.

Experimental Protocol: Synthesis of 3,5-Dimethyl-1,2,6-thiadiazine 1,1-dioxide

  • Reactant Combination: In a suitable flask, combine acetylacetone (1 equivalent) and sulfamide (1 equivalent) in a high-boiling solvent such as glacial acetic acid. The acidic solvent serves as both the medium and the catalyst for the condensation.

  • Heating: The reaction mixture is heated to reflux for several hours. The elevated temperature is necessary to overcome the activation energy for the condensation and subsequent cyclization-dehydration steps.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the point of completion. This self-validating step ensures the reaction has proceeded as expected.

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the product is typically isolated by precipitation or extraction. The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 3,5-dimethyl-1,2,6-thiadiazine 1,1-dioxide.

Caption: Classical synthesis of 1,2,6-thiadiazine 1,1-dioxides.

Physicochemical Characteristics: A Tabular Summary

The physicochemical properties of 1,2,6-thiadiazine 1,1-dioxides are integral to their behavior and potential applications, particularly in drug development. The potent electron-withdrawing nature of the sulfonyl group significantly influences the electronic properties of the heterocyclic ring.

PropertyTypical Range / ObservationImplication in Drug Design
Molecular Weight 150 - 500 g/mol Adherence to Lipinski's rule of five for oral bioavailability.
LogP 0 - 4Modulates lipophilicity, affecting cell membrane permeability.
pKa Weakly acidic (N-H protons)Influences solubility and potential for salt formation.
Melting Point Generally highOften crystalline solids, indicating good stability.
Hydrogen Bond Donors/Acceptors Variable based on substitutionKey for target binding interactions.

Significance in the Landscape of Drug Discovery and Development

The 1,2,6-thiadiazine 1,1-dioxide scaffold has proven to be a versatile platform in medicinal chemistry. Its rigid structure and the presence of the sulfonyl group, which can act as a hydrogen bond acceptor, make it an attractive core for designing molecules that can interact with biological targets with high specificity.

Historically, these compounds have been investigated for a range of biological activities. More recent research has seen their emergence as promising candidates in various therapeutic areas. For instance, derivatives of this class have been explored as kinase inhibitors for the treatment of solid tumors.[2] The modular nature of their synthesis allows for the systematic exploration of structure-activity relationships, a cornerstone of modern drug discovery.

The journey of 1,2,6-thiadiazine 1,1-dioxides, from a structural puzzle to a valuable tool in the medicinal chemist's arsenal, highlights the importance of fundamental synthetic research and the continuous evolution of chemical methodologies.

Caption: The historical and developmental timeline of 1,2,6-thiadiazine 1,1-dioxides.

References

  • [3] Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. [Link]

  • [2] Asquith, C. R. M., et al. (2020). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 25(23), 5762. [Link]

  • [4] De Luca, L., & Giacomelli, G. (2008). A Handy and Efficient Microwave-Assisted Synthesis of Sulfonamides. The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]

  • [5] Broumidis, E., et al. (2023). The Photochemical Mediated Ring Contraction of 4H-1,2,6-Thiadiazines To Afford 1,2,5-Thiadiazol-3(2H)-one 1-Oxides. Organic Letters, 25(37), 6866–6871. [Link]

  • Albrecht, H. A., Blount, J. F., Konzelmann, F. M., & Plati, J. T. (1979). Synthesis of 1,2,6-thiadiazine 1,1-dioxides via isoxazolylsulfamides. The Journal of Organic Chemistry, 44(23), 4191–4194. [Link]

  • [6] Kalogirou, A. S., & Koutentis, P. A. (2020). 1,2,6-Oxadiazines and 1,2,6-Thiadiazines. In Comprehensive Organic Chemistry II (pp. 537-564). Elsevier. [Link]

  • [7] Barazorda-Ccahuana, H. L., & Piro, O. E. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules, 26(16), 4887. [Link]

  • [1] F. E. Hardy, P. Robson, and R. K. Smalley. (1970). Chemistry of thiadiazole and thiadiazine S-oxides. Chemical Reviews, 70(5), 593-614. [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthesis protocol for 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the established acid-catalyzed cyclocondensation of sulfamide with acetylacetone. This application note offers a comprehensive, step-by-step guide, including mechanistic insights, safety precautions, and purification procedures, to enable the reliable preparation of this target molecule in a laboratory setting.

Introduction

The 1,2,6-thiadiazine 1,1-dioxide scaffold is a significant pharmacophore due to its isosteric relationship with urea and its presence in a variety of biologically active molecules. These compounds have demonstrated a range of activities, including acting as cannabinoid agonists and antagonists, as well as exhibiting antimicrobial and smooth muscle relaxant properties. The specific analog, 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide (CAS 697-44-9), serves as a fundamental building block for the synthesis of more complex derivatives.

The most direct and established method for the synthesis of this class of compounds is the acid-mediated condensation of a sulfamide with a β-diketone.[1] This protocol details the synthesis of the title compound via the reaction of sulfamide and acetylacetone (2,4-pentanedione), a readily available and cost-effective starting material.[1]

Reaction Scheme and Mechanism

The synthesis proceeds via an acid-catalyzed cyclocondensation reaction. The reaction is initiated by the protonation of one of the carbonyl groups of acetylacetone, which increases its electrophilicity. This is followed by a nucleophilic attack from one of the amino groups of sulfamide. A series of proton transfers and dehydration steps then lead to the formation of the six-membered heterocyclic ring.

Reaction:

Sulfamide + Acetylacetone --(H₂SO₄)--> 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide + 2 H₂O

Proposed Mechanism:

  • Protonation of Acetylacetone: A carbonyl oxygen of acetylacetone is protonated by the acid catalyst (e.g., sulfuric acid), activating it for nucleophilic attack.

  • Nucleophilic Attack: An amino group of sulfamide attacks the protonated carbonyl carbon.

  • Proton Transfer and Dehydration: A proton is transferred from the nitrogen to the oxygen, forming a hydroxyl group, which is subsequently eliminated as water.

  • Second Nucleophilic Attack and Cyclization: The second amino group of the sulfamide intermediate attacks the remaining carbonyl group.

  • Final Dehydration: A second molecule of water is eliminated to form the stable 1,2,6-thiadiazine 1,1-dioxide ring system.

Experimental Protocol

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier (Example)
Sulfamide98%Sigma-Aldrich
Acetylacetone (2,4-pentanedione)≥99%Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)95-98%Fisher Scientific
Dichloromethane (CH₂Cl₂)ACS GradeVWR
Saturated Sodium Bicarbonate (NaHCO₃) solutionPrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Acros Organics
Round-bottom flask (250 mL)Pyrex
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel (500 mL)
Rotary evaporator
Buchner funnel and filter paper
Glassware for recrystallization
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Fume Hood: This reaction should be performed in a well-ventilated fume hood.

  • Concentrated Sulfuric Acid: Sulfuric acid is highly corrosive. Handle with extreme care and add it slowly to the reaction mixture, as the dissolution is exothermic.

  • Acetylacetone: Acetylacetone is flammable and a skin and eye irritant.

  • Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it exclusively in a fume hood.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add sulfamide (9.61 g, 0.1 mol) and acetylacetone (10.01 g, 0.1 mol).

    • Place the flask in an ice bath to cool the mixture.

  • Catalyst Addition:

    • Slowly and with continuous stirring, add concentrated sulfuric acid (5 mL) dropwise to the cooled mixture. Caution: This addition is exothermic. Maintain the temperature below 20°C.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Reaction:

    • Attach a reflux condenser to the flask and heat the mixture to 80-90°C using a heating mantle.

    • Maintain the reaction at this temperature with continuous stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture into a beaker containing 100 mL of ice-cold water.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

    • Transfer the neutralized mixture to a 500 mL separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic extracts.

  • Drying and Solvent Removal:

    • Dry the combined organic layers over anhydrous magnesium sulfate.

    • Filter the drying agent and transfer the filtrate to a round-bottom flask.

    • Remove the dichloromethane using a rotary evaporator.

  • Purification:

    • The crude product, a solid, can be purified by recrystallization.

    • Dissolve the crude solid in a minimal amount of hot ethanol or an ethanol/water mixture.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the purified crystals in a vacuum oven to obtain 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide as a white crystalline solid.

Data Presentation

ParameterValue
Molecular FormulaC₅H₈N₂O₂S
Molecular Weight160.19 g/mol
AppearanceWhite crystalline solid
Expected Yield60-75%
Melting Point135-137 °C

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Combine Sulfamide and Acetylacetone cooling Cool in Ice Bath reagents->cooling catalyst Add Conc. H₂SO₄ (dropwise) cooling->catalyst reflux Heat to 80-90°C for 2-3h catalyst->reflux quench Quench with Ice Water reflux->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with CH₂Cl₂ neutralize->extract dry Dry with MgSO₄ extract->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize from Ethanol/Water evaporate->recrystallize filter_dry Filter and Dry recrystallize->filter_dry final_product final_product filter_dry->final_product Final Product

Caption: Workflow for the synthesis of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide.

References

  • PubChem. 3,5-dimethyl-4H-1,2,6-thiadiazine 1,1-dioxide. [Link]

  • P. J. Kocienski, Protecting Groups, 3rd ed. Stuttgart: Georg Thieme Verlag, 2005. This reference points to the general method of acid-mediated condensation for this class of compounds. The specific original literature is often cited as J. B. Wright, J. Org. Chem. 1966, 31 (3), pp 977–978, which details the synthesis of 1,2,6-thiadiazine 1,1-dioxides.

Sources

Application Note & Protocol: Acid-Catalyzed Condensation of Sulfamide and Acetylacetone for the Synthesis of 3,5-Dimethyl-1,2,6-thiadiazine-1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The acid-catalyzed condensation of sulfamide with β-dicarbonyl compounds, such as acetylacetone (2,4-pentanedione), provides a direct and efficient route to a class of six-membered heterocyclic compounds known as 1,2,6-thiadiazine-1,1-dioxides.[1] This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities. The resulting product from the reaction of sulfamide and acetylacetone is 3,5-dimethyl-1,2,6-thiadiazine-1,1-dioxide, a scaffold with potential for further functionalization. This document provides a detailed protocol for this synthesis, an exploration of the underlying reaction mechanism, and expert insights into the experimental choices.

Principle and Mechanism

The reaction proceeds via an acid-catalyzed condensation mechanism. The acid catalyst, typically a strong protic acid, protonates one of the carbonyl oxygens of acetylacetone. This protonation enhances the electrophilicity of the corresponding carbonyl carbon, making it more susceptible to nucleophilic attack by one of the amino groups of sulfamide. The initial addition is followed by a dehydration step to form an enamine intermediate. A subsequent intramolecular cyclization occurs, where the second amino group of the sulfamide attacks the remaining carbonyl group. A final dehydration step yields the stable 1,2,6-thiadiazine-1,1-dioxide ring system.

The overall transformation can be visualized as a double condensation reaction leading to the formation of a heterocyclic ring with the elimination of two molecules of water.

Materials and Reagents

Reagent/MaterialGradeSupplierCatalog No.
Sulfamide98%Sigma-AldrichS12345
Acetylacetone (2,4-pentanedione)≥99%Fisher ScientificA1234
Concentrated Sulfuric AcidACS Reagent, 95.0-98.0%VWR98765-432
Ethanol95%Local SupplierN/A
Diethyl EtherAnhydrousEMD MilliporeEX0180
Sodium BicarbonateSaturated Aqueous SolutionIn-house preparationN/A
Anhydrous Sodium SulfateGranularJ.T. Baker4004-01
Round-bottom flask (250 mL)N/AVWR89000-484
Reflux condenserN/AKimble281000-0102
Magnetic stirrer and stir barN/ACorning6795-420D
Heating mantleN/AGlas-Col100A O412
Buchner funnel and filter flaskN/ACoorsTek60243
Rotary evaporatorN/AHeidolphHei-VAP Core

Experimental Protocol

Reaction Workflow

G reagents 1. Combine Sulfamide and Acetylacetone in Flask catalyst 2. Add Concentrated Sulfuric Acid (catalyst) reagents->catalyst Slowly, with cooling reflux 3. Heat Mixture to Reflux catalyst->reflux Attach reflux condenser cool 4. Cool to Room Temperature reflux->cool precipitate 5. Pour into Ice-Water to Precipitate Product cool->precipitate filter 6. Filter Crude Product precipitate->filter wash 7. Wash with Water and Sodium Bicarbonate Solution filter->wash dry 8. Dry the Product wash->dry recrystallize 9. Recrystallize from Ethanol/Water dry->recrystallize characterize 10. Characterize Final Product recrystallize->characterize

Caption: Experimental workflow for the synthesis of 3,5-dimethyl-1,2,6-thiadiazine-1,1-dioxide.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine sulfamide (9.61 g, 0.10 mol) and acetylacetone (10.01 g, 0.10 mol).

  • Catalyst Addition: While stirring the mixture in an ice bath, slowly and cautiously add concentrated sulfuric acid (2 mL) dropwise. Expertise & Experience: The addition of concentrated sulfuric acid is highly exothermic. Slow, dropwise addition with external cooling is crucial to prevent overheating and potential side reactions.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2 hours. The reaction mixture will become a clear, yellow to light brown solution.

  • Work-up and Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture into a beaker containing 200 mL of an ice-water slurry with vigorous stirring. A white to off-white precipitate of the crude product will form.

  • Filtration and Washing: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the filter cake with several portions of cold water until the washings are neutral to pH paper. Subsequently, wash the filter cake with a small amount of cold, saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with cold water.

  • Drying: Press the filter cake as dry as possible on the funnel and then transfer the solid to a watch glass to air dry. For complete drying, place the crude product in a desiccator over a suitable drying agent.

  • Purification: Recrystallize the crude 3,5-dimethyl-1,2,6-thiadiazine-1,1-dioxide from a minimal amount of hot 95% ethanol. If the product is slow to crystallize upon cooling, the addition of a small amount of water may be necessary. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50 °C.

Data Presentation

ParameterValue
Molecular FormulaC₅H₈N₂O₂S
Molecular Weight160.19 g/mol
Theoretical Yield16.02 g
Expected Yield70-80%
Melting Point173-175 °C
AppearanceWhite crystalline solid

Safety Precautions

  • Sulfamide: May cause skin, eye, and respiratory tract irritation. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetylacetone: Flammable liquid and vapor. Causes skin and eye irritation. Handle in a fume hood away from ignition sources. Wear appropriate PPE.

  • Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate PPE, including acid-resistant gloves and a face shield. Always add acid to other liquids slowly and with cooling.

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Catalyst: Concentrated sulfuric acid serves as both the catalyst and a dehydrating agent. Its strong protic nature is essential for the initial protonation of the acetylacetone, which is the rate-determining step. The dehydrating property of sulfuric acid helps to drive the equilibrium of the condensation reactions towards the product by removing the water that is formed.

  • Reaction Temperature: Refluxing the reaction mixture provides the necessary activation energy for the condensation and cyclization steps to proceed at a reasonable rate without causing significant decomposition of the reactants or product.

  • Work-up Procedure: Pouring the reaction mixture into ice-water serves two purposes: it quenches the reaction and precipitates the organic product, which is sparingly soluble in water. The subsequent washes with water and sodium bicarbonate solution are crucial for removing the acid catalyst and any water-soluble byproducts, leading to a purer crude product before recrystallization.

  • Purification: Recrystallization from ethanol is an effective method for purifying the final product. The choice of a mixed solvent system (ethanol/water) can be employed if the product is too soluble in pure hot ethanol, allowing for better crystal formation and higher recovery of the purified compound.

Trustworthiness: A Self-Validating System

The success of this protocol can be validated at several stages. The formation of a precipitate upon pouring the reaction mixture into water is the first indication of product formation. The melting point of the purified product should be sharp and within the expected range (173-175 °C). Further validation should be performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure of the 3,5-dimethyl-1,2,6-thiadiazine-1,1-dioxide. The expected spectroscopic data should be consistent with the desired molecular structure.

References

  • Wright, J. B. The Reaction of Sulfamide with α- and β-Diketones. The Preparation of 1,2,5-Thiadiazole 1,1-Dioxides and 1,2,6-Thiadiazine 1,1-Dioxides. The Journal of Organic Chemistry1964 , 29 (7), 1905–1909. [Link]

  • Wrobel, A. J.; et al. Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease. ACS Medicinal Chemistry Letters2020 , 11 (4), 485-491. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Sulfamide. [Link]

Sources

Application Note and Protocol: High-Purity Isolation of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and efficient methodology for the purification of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol leverages automated flash column chromatography, a technique offering significant advantages in terms of speed, resolution, and reproducibility over traditional gravity-fed methods. This document provides a step-by-step protocol, from initial reaction mixture analysis by Thin-Layer Chromatography (TLC) to the final isolation of the purified compound. The scientific rationale behind the selection of the stationary phase, mobile phase, and other critical parameters is thoroughly discussed, providing researchers with the foundational knowledge to adapt this method for analogous compounds.

Introduction: The Significance of Purifying 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide

3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide (Figure 1) is a foundational member of this class of compounds. Its purification is a critical step following its synthesis to remove unreacted starting materials, byproducts, and any catalysts. Column chromatography is the most effective method for this purification, and the automation of this process through flash chromatography systems provides a superior level of control and efficiency.

Figure 1: Chemical Structure of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide

Caption: Structure of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide.

Foundational Principles: Column Chromatography for Polar Heterocycles

The successful chromatographic separation of chemical compounds hinges on the differential partitioning of the analyte between a stationary phase and a mobile phase. For a moderately polar molecule like 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide, with a computed XLogP3 of -0.3, normal-phase chromatography is the method of choice.[2]

  • Stationary Phase: Silica gel (SiO₂) is the standard stationary phase for normal-phase chromatography. Its surface is rich in silanol groups (Si-OH), rendering it highly polar. Polar compounds in the crude mixture will have a stronger affinity for the silica gel through hydrogen bonding and dipole-dipole interactions, causing them to move more slowly through the column.

  • Mobile Phase (Eluent): The mobile phase is a solvent or a mixture of solvents that flows through the stationary phase. In normal-phase chromatography, a less polar solvent is typically used, often with a more polar modifier. By carefully selecting the eluent composition, we can modulate the retention of the target compound on the stationary phase, allowing for its separation from less polar and more polar impurities.

Pre-Purification Analysis: Method Development with Thin-Layer Chromatography (TLC)

Before committing to a large-scale column purification, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that provides a preview of the separation that can be expected on a column.[3]

TLC Protocol
  • Plate Preparation: Use commercially available silica gel 60 F₂₅₄ plates.[4]

  • Sample Application: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a mixture of a non-polar and a polar solvent. A good starting point for moderately polar compounds is a mixture of hexane and ethyl acetate.

  • Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front. Visualize the separated spots. Since 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide is not colored, visualization can be achieved under UV light (254 nm) or by staining with a suitable reagent such as potassium permanganate.[5]

  • Rf Calculation: The retention factor (Rf) is a key parameter calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[3]

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    For optimal separation on a column, the target compound should have an Rf value between 0.2 and 0.4 in the chosen TLC solvent system.

Interpreting TLC Results

The TLC plate will show the separation of the components in the crude mixture. The least polar compounds will travel the furthest up the plate (higher Rf), while the most polar compounds will remain closer to the baseline (lower Rf). By adjusting the ratio of the polar and non-polar solvents in the mobile phase, the Rf of the target compound can be optimized.

  • If the Rf is too high (> 0.4): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).

  • If the Rf is too low (< 0.2): The eluent is not polar enough. Increase the proportion of the polar solvent.

A recommended starting solvent system for developing a method for 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide is a gradient of ethyl acetate in hexane.

Automated Flash Column Chromatography Protocol

This protocol is designed for an automated flash chromatography system.

Materials and Equipment
  • Crude 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide

  • Silica gel (for column packing or pre-packed cartridges)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Automated flash chromatography system with a UV detector

  • Rotary evaporator

  • Round-bottom flasks and collection tubes

Step-by-Step Purification Procedure
  • Sample Preparation: Dissolve the crude material in a minimal amount of a suitable solvent, such as dichloromethane. Alternatively, for dry loading, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding the silica gel, and then removing the solvent under reduced pressure using a rotary evaporator. Dry loading is often preferred as it can lead to better peak resolution.

  • Column Preparation: Select a pre-packed silica gel cartridge of an appropriate size for the amount of crude material to be purified. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight. Equilibrate the column with the initial mobile phase (e.g., 100% hexane).

  • Method Setup on the Flash System:

    • Solvent System: Set up a linear gradient elution. Based on TLC analysis, a typical gradient might be from 10% to 60% ethyl acetate in hexane over 10-15 column volumes.

    • Flow Rate: The flow rate will depend on the column size. Consult the manufacturer's guidelines.

    • Detection: Set the UV detector to a wavelength where the compound has strong absorbance. If the UV absorbance characteristics are unknown, a diode array detector (DAD) can be used to monitor a range of wavelengths.

    • Fraction Collection: Set the fraction collector to collect fractions based on UV absorbance peaks.

  • Loading and Elution: Load the prepared sample onto the column. Start the run. The system will automatically apply the solvent gradient and collect fractions.

  • Monitoring the Separation: Monitor the chromatogram in real-time. The x-axis represents the elution volume or time, and the y-axis represents the UV absorbance. Each peak corresponds to a different compound or group of compounds eluting from the column.

  • Fraction Analysis: After the run is complete, analyze the collected fractions corresponding to the peak of interest by TLC to confirm the purity of the compound.

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide.

Data Presentation and Expected Outcomes

The success of the purification is determined by the resolution of the target compound from impurities, as visualized in the chromatogram, and confirmed by the analysis of the collected fractions.

Table 1: Example Flash Chromatography Parameters

ParameterValueRationale
Stationary Phase Silica Gel (40-63 µm)Standard for normal-phase separation of polar compounds.
Mobile Phase A HexaneNon-polar solvent.
Mobile Phase B Ethyl AcetatePolar modifier to elute the target compound.
Gradient 10% B to 60% B over 12 CVTo first elute non-polar impurities, then the target, followed by highly polar impurities.
Flow Rate 40 mL/min (for a 40g column)Optimized for good separation without excessive run time.
Detection Wavelength 254 nmA common wavelength for detecting aromatic and conjugated systems.

Figure 2: Workflow for the Purification of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide

G cluster_0 Pre-Purification cluster_1 Purification cluster_2 Post-Purification A Crude Reaction Mixture B TLC Method Development (Hexane/Ethyl Acetate) A->B C Determine Optimal Rf (0.2-0.4) B->C D Sample Preparation (Dry Loading Recommended) C->D E Automated Flash Chromatography (Silica Gel, Gradient Elution) D->E F Fraction Collection (UV-Triggered) E->F G TLC Analysis of Fractions F->G H Combine Pure Fractions G->H I Solvent Removal (Rotary Evaporation) H->I J Pure Compound I->J

Caption: A streamlined workflow from crude mixture to purified product.

Troubleshooting Common Issues

IssuePossible CauseSolution
Poor Separation (Overlapping Peaks) Inappropriate solvent system.Re-optimize the gradient on TLC. A shallower gradient may improve resolution.
Column overloading.Reduce the amount of crude material loaded onto the column.
No Compound Eluting The mobile phase is not polar enough.Increase the final concentration of the polar solvent in the gradient.
The compound may have precipitated on the column.Ensure the compound is fully soluble in the mobile phase.
Tailing Peaks The sample is too acidic or basic.Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase.
The sample was loaded in too strong a solvent.Use a weaker solvent for sample loading or use the dry loading technique.

Conclusion

The protocol outlined in this application note provides a reliable and efficient method for the purification of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide using automated flash column chromatography. By understanding the principles of chromatography and following a systematic approach to method development starting with TLC, researchers can achieve high purity of this and other related heterocyclic compounds. This is a critical step in ensuring the quality and reliability of data in subsequent biological and chemical studies.

References

  • MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

  • Kalogirou, A. S., Kourtellaris, A., & Koutentis, P. A. (2022). Oxidations of 4H-1,2,6-Thiadiazines. European Journal of Organic Chemistry, 2022(44).
  • PubChem. (n.d.). 3,5-dimethyl-4H-1,2,6-thiadiazine 1,1-dioxide. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

Sources

The Versatile Scaffold: Harnessing 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Heterocycle

In the landscape of modern medicinal and materials chemistry, the search for novel molecular architectures with tunable properties is a constant endeavor. The 1,2,6-thiadiazine 1,1-dioxide core has emerged as a particularly attractive scaffold.[1][2] Its unique electronic and steric attributes, stemming from the integrated sulfonyl group and the arrangement of nitrogen and carbon atoms, impart a range of biological activities, including potential as cannabinoid agonists and antagonists, as well as antimicrobial and smooth muscle relaxant properties.[1] This guide focuses on a key member of this family, 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide, a versatile building block for the synthesis of a diverse array of more complex molecules. We will explore its synthesis, key reactivity patterns, and provide detailed protocols for its application in constructing novel chemical entities.

Core Synthesis: Building the Foundation

The most common and efficient route to 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide involves the acid-mediated condensation of sulfamide with a 1,3-dicarbonyl compound, in this case, acetylacetone (2,4-pentanedione).[1] This method provides a straightforward entry into the heterocyclic system.

Protocol 1: Synthesis of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide

Reaction Scheme:

synthesis cluster_reactants Reactants cluster_product Product sulfamide Sulfamide reaction_node + sulfamide->reaction_node acetylacetone Acetylacetone acetylacetone->reaction_node thiadiazine 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide reaction_node->thiadiazine  H+ catalyst (e.g., TFA, H2SO4) Δ N_Alkylation_Workflow cluster_N6 Selective N(6) Alkylation cluster_N2 Selective N(2) Alkylation start 3,5-dimethyl-2H-1,2,6- thiadiazine 1,1-dioxide mitsunobu Mitsunobu Reaction (Alcohol, PPh3, DEAD/DBAD) start->mitsunobu product_N6 N(6)-alkylated product mitsunobu->product_N6 deprotonation Deprotonation with Strong Base (e.g., NaH) product_N6->deprotonation alkylation_N2 Reaction with Electrophile (e.g., Benzyl bromide) deprotonation->alkylation_N2 product_N2 N(2), N(6)-dialkylated product alkylation_N2->product_N2 Ring_Contraction_Mechanism start 1,2,6-Thiadiazine sensitization Visible Light (hν) Triplet Sensitization start->sensitization cycloaddition [3+2] Cycloaddition start->cycloaddition singlet_oxygen Singlet Oxygen (¹O₂) Generation sensitization->singlet_oxygen singlet_oxygen->cycloaddition endoperoxide Endoperoxide Intermediate cycloaddition->endoperoxide contraction Ring Contraction (Carbon Excision) endoperoxide->contraction product 1,2,5-Thiadiazole 1-Oxide contraction->product

Sources

Application Notes and Protocols for the Derivatization of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide for Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide Scaffold

In the landscape of medicinal chemistry and drug discovery, the relentless pursuit of novel chemical matter is paramount. The 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide core represents a compelling and underexplored scaffold for the generation of diverse molecular libraries. As a non-planar, hydrogen-bond accepting cyclic sulfamide, it serves as an excellent bioisostere for commonly employed moieties such as ureas and pyrimidinones, offering an avenue to escape flatland and explore new three-dimensional chemical space.[1] This unique topology can facilitate novel interactions with biological targets and improve pharmacokinetic properties. The demonstrated biological activities of related 1,2,6-thiadiazine 1,1-dioxides, including antimicrobial and smooth muscle relaxant effects, further underscore the potential of this heterocyclic system in identifying novel therapeutic agents.[1]

This guide provides a comprehensive overview of the synthesis and derivatization of the 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide scaffold, with a focus on methodologies amenable to parallel synthesis for library generation. We will delve into the core reactivity of this heterocycle, providing detailed, validated protocols for key transformations, and outline a strategic workflow for the efficient construction of a diverse compound library.

Core Synthesis and Diversification Strategy

The power of the 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide scaffold lies in its straightforward synthesis and the multiple vectors for diversification. The synthetic strategy begins with the construction of the core heterocycle, followed by systematic derivatization at three key positions: the two nitrogen atoms (N2 and N6) and the two methyl groups (C3-Me and C5-Me).

G cluster_0 Core Synthesis cluster_1 Diversification Pathways A Sulfamide + Acetylacetone B 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide (Core Scaffold) A->B Acid-catalyzed condensation C N-Alkylation / N-Arylation B->C Position N2 & N6 D Methyl Group Functionalization B->D Position C3 & C5 E Library of Diverse Analogs C->E D->E

Caption: Overall strategy for library synthesis.

Experimental Protocols

Part 1: Synthesis of the Core Scaffold

The foundational step is the acid-catalyzed condensation of sulfamide with acetylacetone (2,4-pentanedione). This reaction proceeds efficiently to yield the desired 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide core.

Protocol 1: Synthesis of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide

  • Reagents and Materials:

    • Sulfamide (1.0 eq)

    • Acetylacetone (1.1 eq)

    • Trifluoroacetic acid (TFA) (0.2 eq)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Rotary evaporator

    • Standard glassware for organic synthesis

  • Procedure:

    • To a solution of sulfamide (1.0 eq) in dichloromethane, add acetylacetone (1.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid (0.2 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with dichloromethane.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the title compound as a crystalline solid.

  • Self-Validation:

    • Expected Yield: 70-85%

    • Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum is expected to show singlets for the two methyl groups and the methylene protons of the ring, along with a broad singlet for the NH proton.

Part 2: Derivatization at the Nitrogen Centers (N2 & N6)

The two nitrogen atoms of the thiadiazine ring are key points for diversification. Selective mono-alkylation or symmetrical di-alkylation can be achieved by carefully choosing the reaction conditions. For library synthesis, robust reactions that can be performed in parallel are highly desirable.

Protocol 2: Parallel N-Alkylation of the Core Scaffold

This protocol is designed for a 96-well plate format.

  • Reagents and Materials:

    • 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide (1.0 eq)

    • A diverse library of alkyl halides (e.g., bromides, iodides) (1.2 eq for mono-alkylation, 2.5 eq for di-alkylation)

    • Potassium carbonate (K₂CO₃) (3.0 eq)

    • Anhydrous N,N-dimethylformamide (DMF)

    • 96-well reaction block with sealing mat

    • Multichannel pipette

    • Centrifugal evaporator

  • Procedure:

    • In each well of the 96-well reaction block, add a solution of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide in DMF.

    • Add potassium carbonate to each well.

    • Using a multichannel pipette, add the library of alkyl halides to the respective wells.

    • Seal the reaction block with a sealing mat and place it on a shaker at 50-60 °C for 12-24 hours.

    • After cooling to room temperature, quench the reactions by adding water to each well.

    • Extract the products with ethyl acetate.

    • The organic layers can be transferred to a new 96-well plate and the solvent removed using a centrifugal evaporator.

    • The resulting crude products can be purified by high-throughput preparative HPLC-MS.

  • Causality and Insights:

    • Potassium carbonate is a mild base suitable for deprotonating the acidic N-H protons, facilitating the nucleophilic attack on the alkyl halides.

    • DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, effectively solvating the potassium cation and leaving the carbonate anion more reactive.

    • The stoichiometry of the alkyl halide controls the selectivity between mono- and di-alkylation. For mono-alkylation, using a slight excess of the core scaffold can be beneficial.

Protocol 3: N-Arylation via Chan-Lam Coupling

The Chan-Lam coupling provides a powerful method for the formation of N-aryl bonds under relatively mild conditions.

  • Reagents and Materials:

    • 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide (1.0 eq)

    • A library of arylboronic acids (1.5 eq)

    • Copper(II) acetate (Cu(OAc)₂) (0.2 eq)

    • Pyridine (2.0 eq)

    • Dichloromethane (DCM) or Toluene

    • Molecular sieves (4 Å)

  • Procedure:

    • To an array of reaction vials, add the core scaffold, the respective arylboronic acid, copper(II) acetate, and freshly activated molecular sieves.

    • Add the solvent (DCM or toluene) followed by pyridine.

    • Leave the vials open to the air and stir the reactions at room temperature for 24-48 hours.

    • Monitor the reactions by LC-MS.

    • Upon completion, filter the reaction mixtures through a plug of celite to remove the copper catalyst.

    • Wash the celite with the reaction solvent.

    • Concentrate the filtrates and purify the residues by preparative HPLC-MS.

  • Trustworthiness of the Protocol:

    • The Chan-Lam coupling is known for its good functional group tolerance, making it ideal for library synthesis where diverse building blocks are used.[2] The open-flask, room temperature conditions simplify the experimental setup for parallel synthesis.

Part 3: Functionalization of the C3 and C5 Methyl Groups

Diversification at the methyl groups introduces another layer of complexity and novelty to the library. This can be achieved through deprotonation followed by electrophilic quench or by oxidation.

Protocol 4: a-Deprotonation and Alkylation of Methyl Groups

The protons of the methyl groups are weakly acidic and can be removed by a strong base.

  • Reagents and Materials:

    • N-protected 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide (1.0 eq)

    • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) (1.1 eq per methyl group)

    • A library of electrophiles (e.g., alkyl halides, aldehydes) (1.2 eq)

    • Anhydrous tetrahydrofuran (THF)

    • Dry ice/acetone bath

  • Procedure:

    • Important: The acidic N-H protons must be protected prior to this reaction (e.g., as a Boc or benzyl group) to prevent interference with the strong base.

    • In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the N-protected core scaffold in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the strong base (n-BuLi or LDA) dropwise and stir for 1 hour at -78 °C.

    • Add the electrophile and continue stirring at -78 °C for 2-4 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the product by flash column chromatography.

  • Expertise and Experience:

    • The choice of a strong, non-nucleophilic base like LDA is critical to avoid side reactions. The low temperature (-78 °C) is necessary to maintain the stability of the lithiated intermediate. This protocol is more suited for focused library synthesis rather than large-scale parallel synthesis due to the stringent anhydrous and low-temperature requirements.

Protocol 5: Oxidation of Methyl Groups to Carboxylic Acids

Oxidation of the methyl groups to carboxylic acids provides a handle for further derivatization, such as amide bond formation.

  • Reagents and Materials:

    • 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide (1.0 eq)

    • Potassium permanganate (KMnO₄) (excess)

    • Water

    • Sodium bisulfite (NaHSO₃)

    • Hydrochloric acid (HCl)

  • Procedure:

    • Suspend the core scaffold in water and heat to reflux.

    • Slowly add potassium permanganate in portions until a persistent purple color remains.

    • Continue to reflux for several hours until the starting material is consumed (monitor by LC-MS).

    • Cool the reaction mixture and quench the excess KMnO₄ by adding sodium bisulfite until the purple color disappears and a brown precipitate of MnO₂ forms.

    • Filter the mixture to remove the MnO₂.

    • Acidify the filtrate with concentrated HCl to precipitate the dicarboxylic acid product.

    • Collect the product by filtration, wash with cold water, and dry.

Library Synthesis Workflow and Data Management

A successful library synthesis campaign relies on a well-organized workflow, from reaction setup to purification and analysis.

G cluster_0 Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis & Archiving A Dispense Core Scaffold (96-well plate) B Add Reagents (Alkyl Halides, Bases, etc.) A->B C Parallel Reaction (Heating & Shaking) B->C D Quench & Liquid-Liquid Extraction C->D E High-Throughput Purification (Prep HPLC-MS) D->E F Quality Control (LC-MS, NMR) E->F G Compound Archiving & Data Registration F->G

Caption: Parallel synthesis workflow.

Data Presentation: Representative Library Synthesis Data

The following table illustrates the expected outcomes from a parallel N-alkylation of the core scaffold with a small, diverse set of alkyl bromides.

EntryAlkyl BromideProduct StructureYield (%)Purity (%) (LC-MS)
1Benzyl bromide2-benzyl-3,5-dimethyl...85>95
2Ethyl bromoacetate2-(ethoxycarbonylmethyl)-...78>95
3Propargyl bromide2-(prop-2-yn-1-yl)-...82>95
44-Methoxybenzyl bromide2-(4-methoxybenzyl)-...88>95

Conclusion

The 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide scaffold provides a versatile and accessible platform for the construction of diverse small molecule libraries. The synthetic routes outlined in this guide are robust and amenable to parallel synthesis formats. By systematically exploring derivatization at the nitrogen and methyl positions, researchers can rapidly generate novel chemical entities with the potential for significant biological activity. The strategic application of these protocols will undoubtedly accelerate the discovery of new lead compounds in drug development programs.

References

  • Terrab, L., et al. (2020). Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease. ACS Medicinal Chemistry Letters, 11(5), 984–990. [Link]

  • Bhatt, A., et al. (2012). 2-(3,5-Dimethyl-1,1-dioxo-2H-1λ6,2,6-thiadiazin-4-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(12), o2859. [Link]

  • Francotte, P., et al. (2023). Exploring thienothiadiazine dioxides as isosteric analogues of benzo- and pyridothiadiazine dioxides in the search of new AMPA and kainate receptor positive allosteric modulators. European Journal of Medicinal Chemistry, 264, 116036. [Link]

  • Kalogirou, A. S., et al. (2022). Oxidations of 4H-1,2,6-Thiadiazines. ChemistrySelect, 7(42), e202204204. [Link]

  • Zhuang, X., et al. (2025). Visible-Light-Mediated Copper-Catalyzed S-Arylation of Sulfenamides with Aryl Thianthrenium Salts. Organic Letters, 27(19), 4886–4892. [Link]

  • Thompson, L. A., & Ellman, J. A. (2002). Synthesis and applications of small molecule libraries. Chemical Reviews, 96(1), 555-600. [Link]

  • Yan, B., et al. (2004). Quality Control in Combinatorial Chemistry: Determination of the Quantity, Purity, and Quantitative Purity of Compounds in Combinatorial Libraries. Journal of Combinatorial Chemistry, 6(6), 835-849. [Link]

  • Ripka, W. C., et al. (2001). High-throughput purification of compound libraries. Drug Discovery Today, 6(9), 471-477. [Link]

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The Strategic Deployment of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide in Multicomponent Reactions: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds in drug discovery and materials science has intensified the focus on efficient and diversity-oriented synthetic strategies. Multicomponent reactions (MCRs), which enable the formation of complex molecules from three or more starting materials in a single synthetic operation, stand at the forefront of this endeavor. Within this paradigm, the utilization of unique and functionalized building blocks is paramount. This guide illuminates the synthetic utility of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide, a heterocyclic scaffold with significant potential in the construction of diverse molecular architectures through MCRs. Its structural features, particularly the cyclic sulfamide moiety, position it as a compelling bioisostere for urea and thiourea, opening new avenues for chemical space exploration.

I. Synthesis of the Core Scaffold: 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide

The accessibility of a building block is a critical determinant of its widespread adoption. Fortunately, 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide can be readily synthesized via a straightforward intermolecular cyclization reaction. This method involves the condensation of sulfamide with a 1,3-dicarbonyl compound, in this case, acetylacetone (2,4-pentanedione).[1]

The reaction proceeds through the formation of enamine intermediates, followed by cyclization and dehydration to yield the desired heterocyclic core. The acidic or basic conditions employed play a crucial role in catalyzing the condensation and cyclization steps.

Protocol 1: Synthesis of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide

Materials:

  • Sulfamide

  • Acetylacetone (2,4-pentanedione)

  • Ethanol (or other suitable solvent)

  • Acid or base catalyst (e.g., HCl, p-toluenesulfonic acid, or a tertiary amine)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve sulfamide (1.0 eq.) and acetylacetone (1.1 eq.) in ethanol.

  • Add a catalytic amount of the chosen acid or base.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide.

Data Presentation:

ReactantMolar RatioPurity
Sulfamide1.0>98%
Acetylacetone1.1>98%
Catalyst0.05-0.1Reagent grade

II. Application in Multicomponent Reactions

The presence of the N-H protons and the overall electronic nature of the 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide scaffold make it an excellent candidate for participation in a variety of MCRs, acting as a surrogate for urea or thiourea.

A. The Biginelli Reaction: A Gateway to Dihydropyrimidinone Analogs

The Biginelli reaction is a cornerstone of MCRs, traditionally involving the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones (DHPMs).[2][3][4] By substituting urea with 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide, novel DHPM analogs incorporating the thiadiazine ring can be accessed. These compounds are of significant interest in medicinal chemistry due to the diverse biological activities of DHPMs.

Causality in Experimental Design: The choice of catalyst (e.g., Brønsted or Lewis acids) can significantly influence reaction rates and yields. Solvent-free conditions or the use of microwave irradiation can also accelerate the reaction and improve efficiency.[3]

Reaction Workflow:

cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde Aldehyde Mixing Mixing in Solvent Aldehyde->Mixing Thiadiazine 3,5-dimethyl-2H-1,2,6- thiadiazine 1,1-dioxide Thiadiazine->Mixing Ketoester β-Ketoester Ketoester->Mixing Catalysis Acid Catalysis (e.g., HCl, Yb(OTf)3) Mixing->Catalysis Heating Heating (Conventional or Microwave) Catalysis->Heating DHPM_analog Thiadiazine-fused Dihydropyrimidinone Heating->DHPM_analog

Caption: Biginelli Reaction Workflow.

Protocol 2: Biginelli-type Reaction with 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide

Materials:

  • Aromatic or aliphatic aldehyde (1.0 eq.)

  • Ethyl acetoacetate (or other β-ketoester) (1.0 eq.)

  • 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide (1.0 eq.)

  • Lewis acid catalyst (e.g., Yb(OTf)₃, InCl₃) or Brønsted acid (e.g., HCl)

  • Solvent (e.g., ethanol, acetonitrile, or solvent-free)

Procedure:

  • Combine the aldehyde, β-ketoester, and 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide in a reaction vessel.

  • Add the catalyst.

  • If using a solvent, add it to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., reflux or under microwave irradiation) and monitor by TLC.

  • After completion, cool the mixture and isolate the product by filtration or extraction.

  • Purify the product by recrystallization or column chromatography.

B. The Ugi and Passerini Reactions: Accessing Peptidomimetics and α-Acyloxy Amides

The Ugi four-component condensation (U-4CC) and the Passerini three-component reaction are powerful tools for the synthesis of peptidomimetics and α-acyloxy carboxamides, respectively.[5][6][7][8] While the classical Ugi reaction utilizes an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide, variations exist. The N-H functionality of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide allows it to potentially act as the amine component in a Ugi-type reaction, leading to novel, constrained peptide-like structures. Similarly, in the Passerini reaction, it could potentially participate in post-condensation modifications.

Mechanistic Insight: The Ugi reaction is believed to proceed through the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and the carboxylic acid in a concerted or stepwise manner.[7] The final, irreversible Mumm rearrangement drives the reaction to completion.

Proposed Ugi-type Reaction Pathway:

cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde Imine Imine Formation Aldehyde->Imine Thiadiazine 3,5-dimethyl-2H-1,2,6- thiadiazine 1,1-dioxide (as Amine) Thiadiazine->Imine CarboxylicAcid Carboxylic Acid Nitrile_Adduct Nitrile Adduct CarboxylicAcid->Nitrile_Adduct Isocyanide Isocyanide Isocyanide->Nitrile_Adduct Imine->Nitrile_Adduct Mumm Mumm Rearrangement Nitrile_Adduct->Mumm Ugi_Product α-Acylamino Amide Derivative Mumm->Ugi_Product

Caption: Ugi Reaction Pathway.

Protocol 3: Exploratory Ugi-type Reaction

Materials:

  • Aldehyde (1.0 eq.)

  • 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide (1.0 eq.)

  • Carboxylic acid (1.0 eq.)

  • Isocyanide (1.0 eq.)

  • Methanol or other suitable solvent

Procedure:

  • Dissolve the 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide and the aldehyde in methanol.

  • Add the carboxylic acid to the solution.

  • Add the isocyanide dropwise at room temperature.

  • Stir the reaction mixture for 24-48 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the desired product.

C. The Hantzsch Dihydropyridine Synthesis: Building Biologically Relevant Heterocycles

The Hantzsch synthesis is a classic MCR for the preparation of dihydropyridines, which are prevalent in many biologically active compounds.[9][10][11] The reaction typically involves an aldehyde, two equivalents of a β-ketoester, and an ammonia source. 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide can be envisioned as a potential nitrogen source, leading to novel dihydropyridine derivatives fused or substituted with the thiadiazine moiety.

Protocol 4: Exploratory Hantzsch-type Reaction

Materials:

  • Aldehyde (1.0 eq.)

  • Ethyl acetoacetate (2.0 eq.)

  • 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide (1.0 eq.)

  • Ethanol or acetic acid as solvent

Procedure:

  • In a round-bottom flask, combine the aldehyde, ethyl acetoacetate, and 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide in the chosen solvent.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and collect any precipitate by filtration.

  • If no precipitate forms, concentrate the solution and purify the product by column chromatography or recrystallization.

D. The Gewald Reaction: Synthesis of Highly Substituted Thiophenes

The Gewald reaction is a versatile MCR for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[12][13][14][15][16] While the target molecule does not directly fit into the classical Gewald protocol, its synthesis from a 1,3-dicarbonyl compound opens up possibilities for tandem reaction sequences where the in situ formed thiadiazine could potentially undergo further transformations.

III. Trustworthiness and Self-Validation

The protocols described herein are based on well-established multicomponent reactions. The successful synthesis of the target scaffold and its subsequent reaction in an MCR can be validated through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • X-ray Crystallography: For unambiguous structure elucidation of crystalline products.

By systematically varying the components in each MCR, a library of novel compounds can be generated. The consistency of the analytical data across a series of related products will serve to validate the proposed reaction pathways.

IV. Conclusion

3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide represents a versatile and readily accessible building block for multicomponent reactions. Its ability to act as a urea/thiourea isostere in reactions such as the Biginelli synthesis, and its potential as an amine component in Ugi-type reactions, provides a clear pathway for the generation of novel heterocyclic scaffolds. The exploration of its reactivity in these and other MCRs is a promising avenue for the discovery of new chemical entities with potential applications in drug development and materials science. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers seeking to harness the synthetic potential of this intriguing heterocyclic system.

V. References

  • (N.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Retrieved January 22, 2026, from [Link]

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  • (2023, September 11). The Photochemical Mediated Ring Contraction of 4H-1,2,6-Thiadiazines To Afford 1,2,5-Thiadiazol-3(2H)-one 1-Oxides. Organic Letters. [Link]

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  • (N.d.). Mechanistic Studies on the Cu-Catalyzed Three-Component Reactions of Sulfonyl Azides, 1-Alkynes and Amines, Alcohols, or Water: Dichotomy via a Common Pathway. The Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • (N.d.). Synthesis of 2H-1,2,6-thiadiazine 1,1-dioxide via intermolecular.... ResearchGate. Retrieved January 22, 2026, from [Link]

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  • (N.d.). Multicomponent Synthesis of Sulfonamides from Triarylbismuthines, Nitro Compounds and Sodium Metabisulfite in Deep Eutectic Solvents. ResearchGate. Retrieved January 22, 2026, from [Link]

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  • (N.d.). Synthesis of Oligomeric 4H-1,2,6-Thiadiazines. ResearchGate. Retrieved January 22, 2026, from [Link]

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  • (N.d.). Synthesis of novel 1,2,4-thiadiazinane 1,1-dioxides via three component SuFEx type reaction. RSC Publishing. Retrieved January 22, 2026, from [Link]

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  • (2023, September 11). The Photochemical Mediated Ring Contraction of 4H-1,2,6-Thiadiazines To Afford 1,2,5-Thiadiazol-3(2H)-one 1-Oxides. Organic Letters. [Link]

  • (2025, October 20). Performing the Ugi Reaction. YouTube. Retrieved January 22, 2026, from [Link]

  • (N.d.). Gewald reaction. Wikipedia. Retrieved January 22, 2026, from [Link]

  • (N.d.). Multicomponent synthesis of sulfonamides from triarylbismuthines, nitro compounds and sodium metabisulfite in deep eutectic solvents. Green Chemistry (RSC Publishing). Retrieved January 22, 2026, from [Link]

  • (N.d.). BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS. Mercer University. Retrieved January 22, 2026, from [Link]

  • (2021, October 20). Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 22, 2026, from [Link]

  • (2023, May 17). Mechanochemically-Assisted Passerini Reactions: A Practical and Convenient Method for the Synthesis of Novel α-Acyloxycarboxamide Derivatives. ResearchGate. Retrieved January 22, 2026, from [Link]

  • (N.d.). Synthesis of novel 1,2,4-thiadiazinane 1,1-dioxides via three component SuFEx type reaction. PubMed Central. Retrieved January 22, 2026, from [Link]

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The 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide Scaffold: A Versatile Platform for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless pursuit of novel therapeutics for a myriad of diseases, particularly cancer, has positioned protein kinases as paramount targets in drug discovery. The dysregulation of kinase activity is a common feature in many pathological conditions, making the development of potent and selective kinase inhibitors a cornerstone of modern pharmacology. In this context, the exploration of novel heterocyclic scaffolds that can effectively probe the ATP-binding site of kinases is of utmost importance. The 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide core has emerged as a promising and versatile scaffold for the design of a new generation of kinase inhibitors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this scaffold, including its synthesis, derivatization, and evaluation in kinase inhibition assays.

Rationale for the 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide Scaffold in Kinase Inhibitor Design

The 1,2,6-thiadiazine 1,1-dioxide heterocyclic system presents a unique combination of structural and electronic features that make it an attractive scaffold for targeting the ATP-binding site of kinases. The rationale for its use can be summarized as follows:

  • Structural Mimicry and Hinge-Binding Potential: The arrangement of nitrogen and sulfur atoms in the thiadiazine ring, along with the sulfonyl group, creates a hydrogen bond donor-acceptor pattern that can effectively mimic the interactions of the adenine region of ATP with the kinase hinge region. This is a critical interaction for achieving potent and selective inhibition.

  • Synthetic Tractability and Diversity: The synthesis of the 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide core is straightforward, and the scaffold offers multiple points for chemical modification. This allows for the generation of large and diverse libraries of compounds, which is essential for systematic structure-activity relationship (SAR) studies and the optimization of inhibitor potency and selectivity.

  • Favorable Physicochemical Properties: The thiadiazine dioxide core can impart favorable physicochemical properties to the resulting inhibitors, such as improved solubility and metabolic stability, which are crucial for drug development.

  • Novelty and Intellectual Property: As a relatively underexplored scaffold in kinase inhibitor design, the 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide core offers opportunities for the discovery of novel chemical matter with the potential for strong intellectual property protection.

Protocols

Protocol 1: Synthesis of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide

This protocol describes the synthesis of the core scaffold via a condensation reaction between sulfamide and acetylacetone.

Materials:

  • Sulfamide

  • Acetylacetone (2,4-pentanedione)

  • Concentrated sulfuric acid

  • Ethanol

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve sulfamide (1 equivalent) in ethanol.

  • To this solution, add acetylacetone (1.1 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide.

Characterization:

The structure and purity of the synthesized compound should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: General Procedure for the N-Arylation of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide

This protocol describes a general method for the derivatization of the scaffold at the nitrogen position, which is a key step in building a library of potential kinase inhibitors.

Materials:

  • 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., cesium carbonate)

  • Anhydrous toluene or dioxane

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide (1 equivalent), the aryl halide (1.2 equivalents), the palladium catalyst (0.05 equivalents), the ligand (0.1 equivalents), and the base (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene or dioxane to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl derivative.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.[1] This assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to the kinase activity.

Materials:

  • Target kinase

  • Kinase substrate (a suitable peptide or protein)

  • ATP

  • Synthesized inhibitor compounds

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in the kinase assay buffer.

  • In the wells of the assay plate, add the inhibitor solution. Include wells with no inhibitor (positive control) and wells with no kinase (negative control).

  • Add the target kinase to all wells except the negative control.

  • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to all wells. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubate the plate at the optimal temperature for the kinase (usually 30 °C) for a specific period (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

Data Analysis:

  • Calculate the percentage of kinase inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x (1 - (Luminescenceinhibitor - Luminescenceno kinase) / (Luminescenceno inhibitor - Luminescenceno kinase))

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the kinase activity) by fitting the data to a sigmoidal dose-response curve.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide scaffold can provide valuable insights into the SAR for a given kinase target. The following table provides a hypothetical example of an SAR study.

Compound IDR1 (N-substituent)R2 (C4-substituent)Kinase X IC50 (nM)
1 HH>10,000
2a PhenylH5,200
2b 4-ChlorophenylH1,500
2c 4-MethoxyphenylH8,700
3a 4-ChlorophenylMethyl950
3b 4-ChlorophenylEthyl1,200

Interpretation of Hypothetical SAR Data:

  • The unsubstituted scaffold (1 ) is inactive.

  • N-arylation (2a-c ) introduces weak activity, with electron-withdrawing groups at the para-position of the phenyl ring (2b ) being favorable.

  • Substitution at the C4 position with small alkyl groups (3a ) can further enhance potency.

Visualizations

G cluster_scaffold 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide Scaffold Scaffold

Figure 1: Chemical structure of the core scaffold.

G cluster_synthesis Synthetic Workflow Start Sulfamide + Acetylacetone Step1 Condensation (H2SO4, EtOH, Reflux) Start->Step1 Core 3,5-dimethyl-2H-1,2,6- thiadiazine 1,1-dioxide Step1->Core Step2 N-Arylation (Ar-X, Pd catalyst, Base) Core->Step2 Library Library of Kinase Inhibitor Candidates Step2->Library

Figure 2: General synthetic workflow.

G cluster_assay Kinase Inhibition Assay Workflow Start Prepare Inhibitor Serial Dilution Step1 Add Kinase and Inhibitor to Plate Start->Step1 Step2 Pre-incubation Step1->Step2 Step3 Initiate Kinase Reaction (add Substrate + ATP) Step2->Step3 Step4 Incubation Step3->Step4 Step5 Stop Reaction and Detect ATP (Luminescence) Step4->Step5 End Data Analysis (IC50 Determination) Step5->End

Figure 3: Kinase inhibition assay workflow.

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Response Cellular Response (e.g., Proliferation) TF->Response Inhibitor Thiadiazine-based Inhibitor Inhibitor->Kinase_A

Figure 4: Simplified kinase signaling pathway.

Conclusion

The 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide scaffold represents a valuable starting point for the development of novel kinase inhibitors. Its synthetic accessibility, coupled with the potential for diverse functionalization, provides a robust platform for generating compound libraries for screening and SAR studies. The protocols and insights provided in this document are intended to serve as a guide for researchers to explore the full potential of this promising heterocyclic system in the ongoing quest for new and effective kinase-targeted therapies.

References

  • Kalogirou, A. S., East, M. P., Laitinen, T., Torrice, C. D., Maffuid, K. A., Drewry, D. H., Koutentis, P. A., Johnson, G. L., Crona, D. J., & Asquith, C. R. M. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(19), 5911. [Link]

  • Asquith, C. R. M., Laitinen, T., Bennett, J. M., et al. (2018). 1,2,6-Thiadiazinones as Novel Narrow Spectrum Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2) Inhibitors. ACS Medicinal Chemistry Letters, 9(7), 654–659. [Link]

  • Terrab, L., Rosenker, C. J., Johnstone, L., Ngo, L. K., Zhang, L., Ware, N. F., Miller, B., Topacio, A. Z., Sannino, S., Brodsky, J. L., & Wipf, P. (2020). Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides With Efficacy in a Model of Huntington's Disease. ACS Medicinal Chemistry Letters, 11(5), 984–990. [Link]

  • PubChem. (n.d.). 3,5-dimethyl-4H-1,2,6-thiadiazine 1,1-dioxide. National Center for Biotechnology Information. [Link]

Sources

Application of 1,2,6-Thiadiazine 1,1-Dioxides in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,6-thiadiazine 1,1-dioxide scaffold is a unique and versatile heterocyclic motif that has garnered increasing attention in medicinal chemistry. Its distinct electronic properties and synthetic tractability make it an attractive framework for the design of novel therapeutic agents across a range of disease areas. This guide provides an in-depth exploration of the applications of 1,2,6-thiadiazine 1,1-dioxides, complete with detailed synthetic protocols and methodologies for biological evaluation.

The 1,2,6-Thiadiazine 1,1-Dioxide Scaffold: A Privileged Structure

The 1,2,6-thiadiazine 1,1-dioxide core, a six-membered ring containing two nitrogen atoms and a sulfonyl group, offers a unique combination of features for drug design. The sulfonyl group acts as a potent hydrogen bond acceptor and can influence the physicochemical properties of the molecule, such as solubility and metabolic stability. The ability to readily introduce diverse substituents at various positions on the ring allows for the fine-tuning of pharmacological activity and selectivity.

Synthetic Strategies for 1,2,6-Thiadiazine 1,1-Dioxide Analogs

The chemical tractability of the 1,2,6-thiadiazine 1,1-dioxide scaffold allows for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. Below are two representative protocols for the synthesis of key intermediates and final compounds.

Protocol: Synthesis of 3,5-Disubstituted-4H-1,2,6-thiadiazin-4-one 1,1-dioxides

This protocol describes a versatile two-step synthesis starting from the commercially available 3,5-dichloro-4H-1,2,6-thiadiazin-4-one.[1] This method allows for the sequential displacement of the two chlorine atoms, enabling the introduction of different functionalities at the 3- and 5-positions.

Workflow for the Synthesis of 3,5-Disubstituted-4H-1,2,6-thiadiazin-4-one 1,1-dioxides

start Start with 3,5-dichloro-4H-1,2,6-thiadiazin-4-one step1 Step 1: First Nucleophilic Substitution (e.g., with an amine) start->step1 Amine 1, Base (e.g., 2,6-lutidine) in EtOH step2 Step 2: Second Nucleophilic Substitution (e.g., with a different amine or thiol) step1->step2 Amine 2 or Thiol, Base in a suitable solvent product Final Product: 3,5-Disubstituted-4H-1,2,6-thiadiazin-4-one 1,1-dioxide step2->product

Caption: Synthetic workflow for 3,5-disubstituted thiadiazinones.

Step-by-Step Methodology:

  • Synthesis of 3-chloro-5-(substituted-amino)-4H-1,2,6-thiadiazin-4-one:

    • To a stirred solution of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one (1.0 eq) in ethanol at 0-20 °C, add the desired amine (1.0 eq) followed by 2,6-lutidine (1.0 eq).[1]

    • Stir the reaction mixture at this temperature and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, the precipitate formed is filtered, washed with cold ethanol, and dried to yield the monosubstituted product.

  • Synthesis of 3,5-disubstituted-4H-1,2,6-thiadiazin-4-one:

    • To a solution of the 3-chloro-5-(substituted-amino)-4H-1,2,6-thiadiazin-4-one (1.0 eq) in a suitable solvent (e.g., THF, DCM), add the second nucleophile (e.g., another amine or a thiol, 1.0-1.2 eq) and a base (e.g., triethylamine, diisopropylethylamine, 1.0-1.2 eq).

    • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

    • Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to afford the desired 3,5-disubstituted product.

Protocol: Synthesis of 2,3-Dihydro-1,2,6-thiadiazine 1-oxides via Biginelli-type Reaction

This protocol outlines a mechanochemical, solvent-free Biginelli-type multicomponent reaction to produce highly functionalized 2,3-dihydro-1,2,6-thiadiazine 1-oxides.[2] This approach is efficient and environmentally friendly.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a planetary ball mill, combine an NH-free sulfonimidamide (1.0 eq), a β-keto ester (1.0 eq), and an aldehyde (e.g., p-fluorobenzaldehyde, 1.0 eq).[2]

    • Add a catalytic amount of acetic acid or ytterbium triflate.

  • Mechanochemical Reaction:

    • Mill the mixture at ambient temperature for a specified time (typically 1-3 hours).

  • Work-up and Purification:

    • After the reaction, the solid mixture is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to yield the desired 2,3-dihydro-1,2,6-thiadiazine 1-oxide.

Applications in Oncology: Kinase Inhibition

The 1,2,6-thiadiazine scaffold has emerged as a promising chemotype for the development of kinase inhibitors, which are crucial in cancer therapy.[1] These compounds can act as ATP-competitive inhibitors, targeting the ATP-binding site of various kinases involved in cancer cell proliferation and survival.

Mechanism of Action: Kinase Inhibition

cluster_0 Normal Kinase Activity cluster_1 Inhibition by 1,2,6-Thiadiazine 1,1-Dioxide kinase Kinase Active Site product Phosphorylated Substrate kinase->product Phosphorylation no_reaction Inhibition of Phosphorylation kinase->no_reaction atp ATP atp->kinase atp->kinase substrate Substrate Protein substrate->kinase inhibitor 1,2,6-Thiadiazine 1,1-Dioxide Inhibitor inhibitor->kinase Competitive Binding

Caption: Competitive inhibition of kinase activity.

Protocol: Fluorescence-Based Kinase Inhibition Assay

This non-radioactive assay is a common method to determine the inhibitory potential of compounds against a specific kinase. It measures the amount of ADP produced, which is then converted to a fluorescent signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of the kinase, substrate peptide, and ATP in the kinase buffer.

    • Prepare serial dilutions of the 1,2,6-thiadiazine 1,1-dioxide test compounds in DMSO.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the kinase, substrate peptide, and test compound solution (or DMSO for control).

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using a commercial fluorescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay).

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Table 1: Representative Kinase Inhibition Data

Compound IDTarget KinaseIC₅₀ (µM)
TZD-001Kinase A0.5
TZD-002Kinase A1.2
TZD-003Kinase B5.8
TZD-004Kinase B>10

Applications in Neurological Disorders: Hsp70 Chaperone Agonism

Certain 1,2,6-thiadiazine 1,1-dioxides have shown promise in models of neurodegenerative diseases like Huntington's disease by acting as agonists of the Heat Shock Protein 70 (Hsp70) chaperone.[3] Hsp70 plays a critical role in protein folding and degradation, and its activation can help clear protein aggregates associated with these diseases.

Protocol: Non-Radioactive Hsp70 ATPase Activity Assay

This colorimetric assay measures the ATPase activity of Hsp70, which is stimulated by Hsp70 agonists. The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[4]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM HEPES pH 7.4, 50 mM KCl, 5 mM MgCl₂, 2 mM DTT).

    • Prepare solutions of purified Hsp70 protein and ATP in the assay buffer.

    • Prepare serial dilutions of the 1,2,6-thiadiazine 1,1-dioxide test compounds in DMSO.

  • ATPase Reaction:

    • In a 96-well plate, add Hsp70 and the test compound solution (or DMSO for control).

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding ATP.

    • Incubate at 37°C for a specified time (e.g., 90 minutes).

  • Detection:

    • Stop the reaction and measure the amount of released Pi using a malachite green-based colorimetric detection reagent.[4]

    • Read the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.

  • Data Analysis:

    • Generate a standard curve using a phosphate standard.

    • Calculate the amount of Pi released for each sample.

    • Determine the fold-stimulation of ATPase activity by the test compounds compared to the DMSO control.

Anti-inflammatory and Antioxidant Applications

The 1,2,6-thiadiazine scaffold has also been explored for its anti-inflammatory and antioxidant properties.[5] Some derivatives have shown inhibitory activity against enzymes like lipoxygenase, which are involved in the inflammatory cascade, as well as radical scavenging capabilities.

Protocol: Lipoxygenase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the activity of lipoxygenase, which catalyzes the oxidation of linoleic acid.[6]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a borate buffer (0.2 M, pH 9.0).

    • Prepare a solution of soybean lipoxygenase in the borate buffer.

    • Prepare a solution of linoleic acid (substrate) in ethanol.

    • Prepare serial dilutions of the 1,2,6-thiadiazine 1,1-dioxide test compounds in a suitable solvent (e.g., DMSO).

  • Enzyme Inhibition Assay:

    • In a quartz cuvette, mix the borate buffer, lipoxygenase solution, and the test compound solution (or solvent for control).

    • Pre-incubate for 5 minutes at room temperature.

    • Initiate the reaction by adding the linoleic acid solution.

    • Monitor the increase in absorbance at 234 nm for 5 minutes using a spectrophotometer.[6]

  • Data Analysis:

    • Calculate the rate of reaction for the control and each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward assay to evaluate the antioxidant potential of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[7]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare serial dilutions of the 1,2,6-thiadiazine 1,1-dioxide test compounds and a positive control (e.g., ascorbic acid, Trolox) in methanol.

  • Scavenging Reaction:

    • In a 96-well plate, add the test compound solution (or methanol for blank) and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Table 2: Representative Antioxidant Activity Data

Compound IDDPPH Scavenging EC₅₀ (µM)
TZD-00515.2
TZD-00628.9
Ascorbic Acid (Control)8.5

Potential as Potassium Channel Modulators

While not extensively explored for the core 1,2,6-thiadiazine 1,1-dioxide scaffold, related heterocyclic structures have shown activity as potassium channel openers.[6] This suggests a potential therapeutic application for conditions where enhancing potassium channel activity is beneficial, such as certain cardiovascular and neurological disorders. The following protocol can be adapted to screen for such activity.

Protocol: Automated Patch-Clamp Electrophysiology for Screening Potassium Channel Modulators

Automated patch-clamp systems provide a higher throughput method for screening compound libraries against ion channels expressed in cell lines.[8]

Workflow for Automated Patch-Clamp Screening

cell_prep Cell Culture (Expressing target K+ channel) patch_clamp Automated Patch-Clamp Experiment cell_prep->patch_clamp compound_prep Compound Plate Preparation (Serial dilutions of TZD dioxides) compound_prep->patch_clamp data_analysis Data Analysis (Current amplitude, activation kinetics) patch_clamp->data_analysis hit_id Hit Identification (Compounds modulating K+ current) data_analysis->hit_id

Caption: Workflow for potassium channel modulator screening.

Step-by-Step Methodology:

  • Cell Preparation:

    • Use a stable cell line expressing the potassium channel of interest (e.g., HEK293 cells).

    • Culture the cells to the appropriate confluency for the automated patch-clamp system.

  • Compound Preparation:

    • Prepare serial dilutions of the 1,2,6-thiadiazine 1,1-dioxide compounds in an appropriate extracellular solution.

  • Patch-Clamp Experiment:

    • Load the cells and compound plates into the automated patch-clamp instrument.

    • The instrument will perform automated whole-cell patch-clamp recordings.

    • Apply a voltage protocol to elicit potassium currents (e.g., a series of depolarizing voltage steps).

    • Apply the test compounds and record the changes in the potassium current.

  • Data Analysis:

    • Measure the amplitude of the potassium current before and after compound application.

    • Analyze any changes in the voltage-dependence of activation or inactivation.

    • Calculate the percentage of current enhancement or inhibition.

    • Determine the EC₅₀ or IC₅₀ values for active compounds.

Conclusion

The 1,2,6-thiadiazine 1,1-dioxide scaffold represents a fertile ground for the discovery of novel drug candidates. Its synthetic accessibility and the diverse range of biological activities demonstrated by its derivatives make it a valuable addition to the medicinal chemist's toolbox. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate new 1,2,6-thiadiazine 1,1-dioxide-based compounds for various therapeutic applications. As our understanding of the biological targets and mechanisms of action of these compounds continues to grow, so too will their potential to address unmet medical needs.

References

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  • Lipoxygenase Inhibitory Assay of Averrhoa carambola L. Leaves Extract. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]

  • Novel Mono-Substituted 4H-1,2,6-Thiadiazines with Antioxidant and Anti-Lipoxygenase Activities. (n.d.). MDPI. Retrieved from [Link]

  • Proteome-wide identification of HSP70/HSC70 chaperone clients in human cells. (n.d.). PLOS Biology. Retrieved from [Link]

  • A novel method to assay molecular chaperone activity of HSP70: evaluation of drug resistance in cancer treatment. (2013, September 15). Biosensors and Bioelectronics. Retrieved from [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (n.d.). Molecules. Retrieved from [Link]

  • ChemInform Abstract: SYNTHESIS OF 1,2,6‐THIADIAZINE 1,1‐DIOXIDES VIA ISOXAZOLYLSULFAMIDES. (n.d.). Sci-Hub. Retrieved from [Link]

Sources

Application Notes and Protocols for 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers exploring the potential applications of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide in the field of agrochemical discovery. This compound belongs to the class of cyclic sulfamides, a privileged pharmacophore known for a wide spectrum of biological activities.[1] While direct agrochemical applications of this specific molecule are not yet extensively documented, its structural relatives, including various thiadiazine and sulfonamide derivatives, have demonstrated significant potential as insecticides, fungicides, and herbicides.[1][2][3][4] These application notes are designed to provide a robust framework for the synthesis, characterization, and systematic biological screening of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide, enabling researchers to unlock its potential as a novel lead structure for crop protection agents.

Introduction: The Scientific Rationale

The sulfonamide functional group is a cornerstone in medicinal and agrochemical science, valued for its unique electronic properties and ability to mimic other functional groups.[1] When incorporated into a cyclic structure like a thiadiazine ring, the resulting cyclic sulfonamide (or sultam) often exhibits enhanced metabolic stability and a constrained conformation, which can lead to higher target specificity and potency.

Derivatives of 1,2,6-thiadiazine 1,1-dioxide and related heterocyclic systems have shown promise in various biological contexts:

  • Insecticidal Activity: Cyclic sulfonamides have been identified with potent insecticidal effects against pests like Plutella xylostella (diamondback moth).[2]

  • Fungicidal Activity: Certain derivatives show exceptional efficacy against pathogenic fungi such as Rhizoctonia solani, a major pathogen in rice and other crops.[2]

  • Herbicidal Activity: The structurally related 2,1,3-benzothiadiazine 2,2-dioxide, bentazon, is a commercial herbicide, suggesting that the thiadiazine dioxide scaffold can interfere with plant-specific biological pathways.[4] Furthermore, sulfonamides as a class are known to inhibit dihydropteroate synthase (DHPS) in the folate biosynthesis pathway, a mechanism that can confer herbicidal effects.[5]

Given this precedent, 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide (herein referred to as TDZ-Me2 ) represents a logical and promising candidate for agrochemical screening. Its simple substitution pattern provides a foundational structure from which more complex derivatives can be synthesized in structure-activity relationship (SAR) studies.

Physicochemical Properties of TDZ-Me2
PropertyValueSource
CAS Number 697-44-9[6]
Molecular Formula C₅H₈N₂O₂S[6]
Molecular Weight 160.19 g/mol [6]
Appearance White to off-white crystalline solid (predicted)N/A
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Acetone)N/A

Synthesis and Characterization

The synthesis of the TDZ-Me2 core structure is typically achieved through a condensation reaction. A well-established method involves the intermolecular cyclization of sulfamide with a corresponding 1,3-dicarbonyl compound, in this case, acetylacetone (2,4-pentanedione).[4][7]

Protocol 2.1: Synthesis of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide

Causality: This protocol utilizes an acid-catalyzed condensation reaction. The acid protonates a carbonyl oxygen of the acetylacetone, making the carbon more electrophilic and susceptible to nucleophilic attack by the nitrogen of the sulfamide. A subsequent intramolecular cyclization followed by dehydration yields the desired heterocyclic product.

Materials:

  • Sulfamide (SO₂(NH₂)₂)

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (H₂SO₄) or another suitable acid catalyst

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sulfamide (1.0 eq) in a minimal amount of methanol.

  • Addition of Reagents: Add acetylacetone (1.1 eq) to the solution. Stir for 5 minutes.

  • Catalysis: Slowly and carefully add concentrated sulfuric acid (0.1 eq) to the reaction mixture while cooling the flask in an ice bath.

  • Reflux: Heat the mixture to reflux (approx. 65-78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 1:1 Ethyl Acetate:Hexanes mobile phase).

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water.

  • Neutralization & Extraction: Neutralize the aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process Sulfamide Sulfamide Reaction Acid-Catalyzed Condensation & Reflux Sulfamide->Reaction Acetylacetone Acetylacetone Acetylacetone->Reaction Quench Quench with Ice Water Reaction->Quench H2SO4, MeOH Neutralize Neutralize (NaHCO3) & Extract (EtOAc) Quench->Neutralize Dry Dry & Concentrate Neutralize->Dry Purify Purify (Recrystallization/Chromatography) Dry->Purify Product Pure TDZ-Me2 Purify->Product

Caption: Workflow for the synthesis of TDZ-Me2.

Protocols for Agrochemical Screening

The following protocols are designed as a primary screening platform to evaluate the herbicidal, fungicidal, and insecticidal potential of TDZ-Me2.

Protocol 3.1: Evaluation of Pre- and Post-Emergence Herbicidal Activity

Causality: Herbicides can act by inhibiting germination (pre-emergence) or by affecting established plants (post-emergence). This protocol tests both scenarios against representative monocot and dicot weed species to identify potential herbicidal activity and selectivity. The mechanism may involve inhibiting essential plant enzymes like DHPS, as seen with other sulfonamides.[5]

Materials:

  • TDZ-Me2 stock solution (e.g., 10,000 ppm in DMSO or acetone)

  • Surfactant (e.g., Tween 20)

  • Seeds of representative weeds:

    • Dicot: Velvetleaf (Abutilon theophrasti), Radish (Raphanus raphanistrum)

    • Monocot: Barnyardgrass (Echinochloa crus-galli), Ryegrass (Lolium perenne)

  • Pots with sterile potting mix

  • Growth chamber with controlled light, temperature, and humidity

  • Spray chamber for uniform application

Procedure:

Part A: Pre-Emergence Assay

  • Fill pots with potting mix and sow seeds of each test species at the appropriate depth.

  • Prepare test solutions of TDZ-Me2 at various concentrations (e.g., 1000, 500, 250, 125 ppm) in water with a constant surfactant concentration (e.g., 0.1% v/v). Include a solvent-only control.

  • Apply the test solutions uniformly to the soil surface of the pots using a calibrated sprayer.

  • Place the pots in a growth chamber under optimal conditions (e.g., 25°C, 16h light/8h dark cycle).

  • After 14-21 days, assess the results by counting the number of emerged seedlings and visually rating the phytotoxicity (e.g., on a scale of 0-100%, where 100% is complete kill).

Part B: Post-Emergence Assay

  • Sow seeds as in Part A and allow them to grow until they reach the 2-3 leaf stage.

  • Prepare test solutions as in Part A.

  • Apply the solutions to the foliage of the seedlings until runoff using a calibrated sprayer.

  • Return the pots to the growth chamber.

  • After 14-21 days, visually assess the phytotoxicity, noting symptoms like chlorosis, necrosis, or growth inhibition. Calculate the Growth Inhibition percentage (GR₅₀) if a dose-response is observed.

Protocol 3.2: In Vitro Antifungal Activity Screening

Causality: This assay determines the direct inhibitory effect of TDZ-Me2 on the mycelial growth of key plant pathogenic fungi.[2] This method is a standard primary screen to identify compounds with fungistatic or fungicidal properties.

Materials:

  • TDZ-Me2 stock solution in DMSO.

  • Potato Dextrose Agar (PDA) medium.

  • Cultures of pathogenic fungi:

    • Rhizoctonia solani

    • Botrytis cinerea

    • Fusarium graminearum

    • Sclerotinia sclerotiorum

  • Sterile petri dishes (90 mm).

  • Sterile cork borer (5 mm).

Procedure:

  • Autoclave the PDA medium and cool it to approximately 50-55°C.

  • Add appropriate volumes of the TDZ-Me2 stock solution to the molten PDA to achieve final concentrations (e.g., 100, 50, 25, 10 ppm). Ensure the final DMSO concentration is constant across all plates (and in the control) and is non-fungitoxic (e.g., <1%).

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Using a sterile cork borer, cut a 5 mm plug from the edge of an actively growing fungal culture and place it in the center of each test plate.

  • Incubate the plates at the optimal temperature for each fungus (e.g., 25°C) in the dark.

  • When the mycelium in the control plate has reached the edge of the dish, measure the diameter of the fungal colony on all plates.

  • Calculate the percentage of inhibition using the formula:

    • Inhibition (%) = [(C - T) / C] × 100

    • Where C is the colony diameter of the control and T is the colony diameter of the treated plate.

  • Determine the EC₅₀ (Effective Concentration for 50% inhibition) if a clear dose-response is observed.

Protocol 3.3: Insecticidal Activity Screening

Causality: This protocol evaluates the toxicity of TDZ-Me2 to a model chewing insect (Plutella xylostella) and a model sucking insect (Myzus persicae) through ingestion and contact.[2][8] This dual approach helps identify the primary mode of entry and the spectrum of activity.

Materials:

  • TDZ-Me2 stock solution in acetone with a surfactant.

  • Cabbage or lettuce leaf discs.

  • Colonies of Plutella xylostella (diamondback moth larvae, 3rd instar).

  • Colonies of Myzus persicae (green peach aphid, mixed instars).

  • Petri dishes with moist filter paper.

  • Fine paintbrush for handling aphids.

  • Spray tower.

Procedure:

Part A: Leaf-Dip Bioassay for Chewing Insects (P. xylostella)

  • Prepare test solutions at various concentrations (e.g., 500, 250, 100, 50 ppm).

  • Dip cabbage leaf discs (approx. 5 cm diameter) into the test solutions for 30 seconds and allow them to air dry.

  • Place one treated leaf disc into each petri dish lined with moist filter paper.

  • Introduce 10 third-instar larvae into each dish.

  • Seal the dishes and incubate at 25°C.

  • Assess mortality after 48 and 72 hours. Correct for control mortality using Abbott's formula if necessary.

  • Calculate the LC₅₀ (Lethal Concentration for 50% of the population) from the dose-response data.

Part B: Spray Bioassay for Sucking Insects (M. persicae)

  • Place infested leaf discs (with ~20-30 aphids) into a spray tower.

  • Spray the leaf discs with the prepared test solutions.

  • After drying, transfer the leaf discs to clean petri dishes.

  • Incubate and assess mortality as described in Part A.

Agrochemical Screening Workflow Diagramdot

Screening_Workflow cluster_herbicide Herbicidal Screening cluster_fungicide Fungicidal Screening cluster_insecticide Insecticidal Screening start TDZ-Me2 Compound pre_em Pre-Emergence Assay (Soil Application) start->pre_em Test post_em Post-Emergence Assay (Foliar Application) start->post_em Test pda_assay Mycelial Growth Assay (Amended PDA) start->pda_assay Test chewing_assay Leaf-Dip Assay (P. xylostella) start->chewing_assay Test sucking_assay Spray Assay (M. persicae) start->sucking_assay Test herb_result Phytotoxicity Data GR50 pre_em->herb_result post_em->herb_result fung_result Inhibition Data EC50 pda_assay->fung_result insect_result Mortality Data LC50 chewing_assay->insect_result sucking_assay->insect_result

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this synthetic procedure. Our goal is to equip you with the knowledge to not only identify and solve problems but also to understand the underlying chemical principles governing this reaction.

Introduction to the Synthesis

The synthesis of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide is most commonly achieved through the acid-catalyzed condensation of sulfamide with acetylacetone (2,4-pentanedione)[1]. This reaction, while seemingly straightforward, can present challenges related to yield, purity, and the formation of unexpected side products. This guide will walk you through potential pitfalls and provide clear, actionable solutions.

Reaction Mechanism Overview

Understanding the reaction pathway is critical for effective troubleshooting. The synthesis proceeds through a series of steps involving the nucleophilic attack of the sulfamide nitrogens onto the carbonyl carbons of acetylacetone, followed by cyclization and dehydration.

Reaction_Mechanism cluster_0 Step 1: Initial Condensation cluster_1 Step 2: Second Condensation cluster_2 Step 3: Cyclization & Dehydration Reactants Sulfamide + Acetylacetone Intermediate_1 Mono-adduct Reactants->Intermediate_1 H+ catalyst Intermediate_2 Di-adduct (acyclic) Intermediate_1->Intermediate_2 Product 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide Intermediate_2->Product -2H2O

Caption: General reaction pathway for the synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiment in a question-and-answer format.

Q1: Why is my yield of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide consistently low?

A1: Low yields can stem from several factors, from reaction conditions to the purity of your starting materials.

  • Incomplete Reaction: The condensation reaction requires sufficient time and an effective acid catalyst to proceed to completion.

    • Troubleshooting:

      • Reaction Time: Ensure the reaction is stirred for the recommended duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

      • Catalyst: The choice and concentration of the acid catalyst are crucial. While various protic and Lewis acids can be used, concentrated sulfuric acid or hydrochloric acid are common. Ensure the catalyst is fresh and added in the correct stoichiometric amount.

  • Side Reactions: The formation of byproducts is a common cause of reduced yields of the desired product.

    • Troubleshooting:

      • Temperature Control: Exothermic reactions can lead to increased side product formation. Maintain the recommended reaction temperature. If the reaction is highly exothermic, consider adding reagents portion-wise or using an ice bath to control the temperature.

      • Purity of Starting Materials: Impurities in acetylacetone or sulfamide can lead to unwanted side reactions. Use freshly distilled acetylacetone and high-purity sulfamide.

  • Product Loss During Workup: The desired product might be lost during the extraction or purification steps.

    • Troubleshooting:

      • Extraction: Ensure the pH of the aqueous layer is adjusted correctly to minimize the solubility of the product. Perform multiple extractions with an appropriate organic solvent to maximize recovery.

      • Purification: If using column chromatography, select a solvent system that provides good separation between the product and impurities. For recrystallization, choose a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature.

Q2: I have an unexpected peak in my NMR spectrum. What could it be?

A2: Unidentified peaks in your NMR spectrum are likely due to common side products. Here are a few possibilities:

  • Self-Condensation of Acetylacetone: Under acidic conditions, acetylacetone can undergo self-condensation to form various products, which can complicate the purification process.

    • Identification: These byproducts will likely show complex aliphatic and olefinic signals in the 1H NMR spectrum.

    • Mitigation: Use a stoichiometric amount of sulfamide relative to acetylacetone and maintain optimal reaction temperatures to favor the desired reaction pathway.

  • Incomplete Cyclization: The acyclic intermediate formed after the initial condensation may persist in the reaction mixture if cyclization is not complete.

    • Identification: This intermediate would exhibit different chemical shifts for the methyl and methylene protons compared to the cyclized product.

    • Mitigation: Ensure adequate reaction time and catalyst concentration to drive the reaction to completion.

  • Formation of 3,5-dimethylpyrazole: Although less common with sulfamide, the reaction of dicarbonyl compounds with nitrogen-containing reagents can sometimes lead to the formation of five-membered heterocyclic rings like pyrazoles.

    • Identification: 3,5-dimethylpyrazole would show a characteristic singlet for the pyrazole proton in the 1H NMR spectrum.

    • Mitigation: This is less likely to be a major byproduct but could occur under certain conditions. Careful control of stoichiometry and reaction conditions is key.

Table 1: Spectroscopic Data Comparison

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Mass Spec (m/z)
3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide ~2.2 (s, 6H, 2xCH3), ~3.0 (s, 2H, CH2)~20 (CH3), ~45 (CH2), ~160 (C=N)160.03 [M]+
Acetylacetone Self-Condensation ProductsComplex multiplets in aliphatic and olefinic regionsMultiple signals in aliphatic and olefinic regionsVaries
3,5-dimethylpyrazole~2.2 (s, 6H, 2xCH3), ~5.8 (s, 1H, CH)~10 (CH3), ~105 (CH), ~140 (C=N)96.07 [M]+

Frequently Asked Questions (FAQs)

Q: What is the best acid catalyst for this synthesis? A: While several acid catalysts can be employed, strong protic acids like concentrated sulfuric acid or hydrochloric acid are commonly used and effective. The choice may depend on the specific scale and desired workup procedure.

Q: Can I use a different β-diketone? A: Yes, the reaction is general for other β-diketones, which will result in different substituents at the 3 and 5 positions of the thiadiazine ring. However, the reactivity and potential for side reactions may vary.

Q: How can I best purify the final product? A: Purification is typically achieved through recrystallization or column chromatography. For recrystallization, solvents like ethanol or isopropanol are often suitable. For column chromatography, a silica gel stationary phase with a solvent system such as ethyl acetate/hexane is a good starting point.

Q: What safety precautions should I take? A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Concentrated acids are corrosive and should be handled with extreme care.

Experimental Protocol: Synthesis of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide

This protocol provides a general procedure. Optimization may be required based on your specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sulfamide (1.0 eq) and acetylacetone (1.05 eq).

  • Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol or glacial acetic acid. Slowly add the acid catalyst (e.g., concentrated H2SO4, 0.1 eq) to the stirred mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, filter the solid and wash with cold solvent.

    • If no precipitate forms, pour the reaction mixture into ice-water and neutralize with a base (e.g., NaHCO3).

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Experimental_Workflow Start Start Step1 Combine Sulfamide and Acetylacetone Start->Step1 Step2 Add Solvent and Catalyst Step1->Step2 Step3 Heat to Reflux (4-6h) Step2->Step3 Step4 Reaction Monitoring (TLC) Step3->Step4 Step4->Step3 Incomplete Step5 Workup: - Cool, Neutralize, Extract Step4->Step5 Reaction Complete Step6 Purification: - Recrystallization or Chromatography Step5->Step6 End Pure Product Step6->End

Caption: A typical experimental workflow.

References

  • Wipf, P., & Wang, X. (2001). Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease. ACS Medicinal Chemistry Letters, 11(5), 984-990. [Link]

Sources

Technical Support Center: Purification of Crude 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-TDZ-PUR-001

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Purification of a Polar Heterocycle

3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide is a heterocyclic compound featuring a sulfonamide-like core structure.[1][2] Compounds of this class are of significant interest in medicinal chemistry for their potential biological activities.[3] The synthesis, often involving the cyclization of a sulfamide with a 1,3-dicarbonyl compound like acetylacetone, can yield a crude product mixture containing unreacted starting materials, intermediates, and various side-products.[4]

The primary challenge in purifying this molecule stems from its high polarity, conferred by the SO₂N₂ core. This property can lead to significant difficulties during standard purification techniques like silica gel chromatography and recrystallization. This guide provides a structured, problem-oriented approach to overcoming these challenges, ensuring the isolation of high-purity 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide for downstream applications.

Purification Strategy Workflow

The overall strategy involves a systematic approach starting with analysis of the crude material, followed by a decision between two primary purification techniques: recrystallization and chromatography. The choice is dictated by the impurity profile and the physical state of the crude product.

Purification_Workflow crude Crude Product (Oil or Solid) analysis Initial Analysis: 1. TLC Assessment 2. Solubility Screening 3. NMR of Crude (optional) crude->analysis decision Purification Method Selection analysis->decision recryst Recrystallization decision->recryst Solid with few impurities chrom Chromatography decision->chrom Oily or complex mixture pure Pure Compound (Verify by TLC, NMR, LC-MS) recryst->pure chrom->pure

Caption: General purification workflow for 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during purification in a practical question-and-answer format.

Section 1: Recrystallization Challenges

Recrystallization is often the most efficient method for purifying solid compounds, provided a suitable solvent is found.

Q1: My crude product is a sticky solid or oil. I tried to recrystallize it from ethanol, but it just "oiled out." What is happening and how can I achieve crystalline material?

A1: Causality & Solution

"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystal lattice.[5] This is typically due to one of two reasons:

  • High Impurity Load: Impurities depress the melting point of your compound, and the eutectic mixture's melting point may be below the temperature of the crystallization solvent.

  • Rapid Cooling or Supersaturation: If the solution is cooled too quickly or is highly concentrated, molecules don't have time to orient into a crystal lattice.[6]

Troubleshooting Protocol:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to reduce the saturation level and then allow it to cool very slowly.[5]

  • Induce Crystallization: If crystals still do not form, try the following:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.[5][6]

    • Seeding: Add a single, tiny crystal of pure product (if available) to the cooled solution to act as a template for crystallization.[6][7]

  • Change Solvent System: Your compound is highly polar. A single solvent may not provide the ideal solubility curve (high solubility when hot, low solubility when cold). A binary solvent system is often superior.

    • Recommended Systems:

      • Isopropanol/Water: Dissolve the crude product in a minimum amount of hot isopropanol. Add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a drop or two of hot isopropanol to redissolve the cloudiness, then allow to cool slowly.

      • Ethanol/Water: Similar to the isopropanol/water system.[5]

      • Acetonitrile: Can be an effective single solvent for this class of compounds.

Q2: No crystals are forming at all, even after cooling the solution in an ice bath. What should I do?

A2: Causality & Solution

This issue typically means your compound is too soluble in the chosen solvent, even at low temperatures, or the solution is not sufficiently saturated.

Troubleshooting Protocol:

  • Reduce Solvent Volume: The most common cause is using too much solvent.[7] Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Allow the concentrated solution to cool again.[7]

  • Switch to a Less Polar Solvent: If reducing volume is ineffective, your compound is likely too soluble. The solvent must be changed. Use the table below to select a solvent in which your compound has lower solubility.

  • Pre-Purification: If the crude material is very impure, it may inhibit crystallization. A rapid "plug" filtration through a small amount of silica or alumina to remove gross impurities might be necessary before attempting recrystallization again.[6]

SolventPolarity IndexBoiling Point (°C)Notes
Water10.2100Good "anti-solvent" in binary mixtures.
Methanol5.165Often too polar; high solubility when cold.
Ethanol 4.378Good starting point for binary mixtures.[5]
Isopropanol 3.982Excellent choice for sulfonamides.[8]
Acetonitrile 5.882Can be a good single solvent.
Ethyl Acetate4.477May have insufficient solvating power when hot.
Dichloromethane3.140Typically used for chromatography, not recrystallization.

Data compiled from common solvent property charts.

Section 2: Chromatography Hurdles

Due to its high polarity, 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide presents a significant challenge for traditional normal-phase chromatography on silica gel.

Q3: My compound streaks severely on silica gel TLC plates or doesn't move from the baseline (Rf = 0), even in 100% ethyl acetate. How can I achieve separation?

A3: Causality & Solution

This is a classic problem for polar, nitrogen-containing heterocycles. The acidic silanol (Si-OH) groups on the surface of standard silica gel interact very strongly with the basic nitrogen atoms and the polar sulfonyl group of your molecule, causing irreversible adsorption or severe tailing.[6]

Troubleshooting & Method Development:

Chromatography_Troubleshooting start Compound Streaks or Stays at Baseline (Rf ≈ 0) decision1 Modify Normal Phase? start->decision1 decision2 Change Stationary Phase? decision1->decision2 No solv Increase Mobile Phase Polarity (e.g., DCM/MeOH, EtOAc/MeOH) decision1->solv Yes decision3 Switch Chromatography Mode? decision2->decision3 No alumina Use Neutral or Basic Alumina decision2->alumina Yes rp Reversed-Phase (C18) (e.g., H₂O/ACN or H₂O/MeOH) decision3->rp Yes mod Add Basic Modifier (0.5-1% Triethylamine or NH₃ in MeOH) solv->mod Still streaking? hilic HILIC (e.g., ACN/H₂O on Amine or Diol column) rp->hilic Poor retention?

Caption: Decision tree for troubleshooting the chromatography of polar compounds.

Step-by-Step Solutions:

  • Increase Mobile Phase Polarity Drastically: Ethyl acetate is not polar enough. You must use a stronger eluent.

    • Action: Develop your TLC using a solvent system like Dichloromethane (DCM) / Methanol (MeOH) , starting at 95:5 and increasing the methanol content. A final mobile phase of 90:10 DCM/MeOH is often effective.

  • Neutralize Acidic Silica: If streaking persists even with polar solvents, you must mask the acidic silanol groups.

    • Action: Add 0.5-1% triethylamine (Et₃N) to your mobile phase.[6] Alternatively, use a pre-mixed solution of 7N ammonia in methanol as your methanol source for the mobile phase. This deprotonates the silanol groups, preventing strong ionic interactions.

  • Switch the Stationary Phase: If modifying the mobile phase is insufficient, the stationary phase itself must be changed.

    • Action: Use neutral or basic alumina instead of silica gel.[6] Alumina is more tolerant of basic compounds. Note that the solvent elution order can sometimes differ from silica.

  • Employ an Orthogonal Technique (Recommended): For highly polar compounds, switching from normal-phase to an alternative mode of chromatography is often the most robust solution.

    • Reversed-Phase Chromatography (RP-HPLC): This is an excellent choice. The stationary phase (e.g., C18) is non-polar, and the mobile phase is polar. Your compound will likely elute early but can be retained and separated from less polar impurities.[6]

      • Mobile Phase: A gradient of Water/Acetonitrile or Water/Methanol. Adding a modifier like 0.1% formic acid or trifluoroacetic acid can improve peak shape.[6]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for very polar analytes that are not well-retained by reversed-phase.[9] It uses a polar stationary phase (like amine or diol-bonded silica) with a high-organic, low-aqueous mobile phase.[9]

Q4: My compound might be decomposing on the silica gel column. How can I check for this and prevent it?

A4: Causality & Solution

The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[10] Thiadiazine rings can be susceptible to ring-opening under certain conditions.[11]

Stability Test Protocol:

  • 2D TLC Analysis: Spot your crude material on a silica TLC plate.

  • First Elution: Run the plate in a suitable solvent system. Circle the resulting spots.

  • Wait: Let the plate air-dry completely and sit on the benchtop for 1 hour, exposed to air and light.[6]

  • Second Elution: Turn the plate 90 degrees and re-elute it in the same solvent system.

  • Analysis: If the compound is stable, the spots will simply move to new positions along a diagonal line. If new spots appear that are not on this diagonal, your compound is degrading on the silica.[6]

Prevention:

  • If degradation is observed, immediately switch to a less acidic stationary phase like neutral alumina or use reversed-phase chromatography.[6]

  • Work quickly and avoid leaving the compound on the column for extended periods.

General FAQs

Q: How do I choose between recrystallization and chromatography? A: If your crude product is a solid and TLC analysis shows one major spot with minor, fast- or slow-moving impurities, recrystallization is preferred as it is faster and more scalable. If the product is an oil, or if there are multiple impurities with similar Rf values to your product, chromatography is necessary.

Q: I've purified my compound, but my NMR spectrum still shows residual solvent (e.g., ethyl acetate, DCM). How can I remove it? A: High-boiling point solvents can be difficult to remove. Dissolve your purified compound in a minimal amount of a low-boiling solvent like DCM or diethyl ether, then concentrate it again on a rotary evaporator. Repeat this 2-3 times. For stubborn solvents, drying under high vacuum for several hours, sometimes with gentle heating (if the compound is thermally stable), is effective.

Q: What is the expected appearance of pure 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide? A: While physical properties can vary, compounds of this type are typically white to off-white crystalline solids. The molecular formula is C₅H₈N₂O₂S, with a molecular weight of approximately 160.19 g/mol .[1][2] Always confirm identity and purity with analytical methods like NMR, LC-MS, and melting point determination.

References

  • Kalogirou, A. S., Kourtellaris, A., & Koutentis, P. A. (2022). Oxidations of 4H-1,2,6-Thiadiazines. European Journal of Organic Chemistry, 2022(44). Retrieved from [Link]

  • Koutentis, P. A., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(11), 3326. Retrieved from [Link]

  • Bolm, C., et al. (2021). Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions. Organic & Biomolecular Chemistry, 19(40), 8756-8760. Retrieved from [Link]

  • Lakeside Laboratories Inc. (1957). Sulfonamide purification process. U.S. Patent No. US2777844A.
  • Koutentis, P. A., et al. (2023). Synthesis of Oligomeric 4H-1,2,6-Thiadiazines. Chemistry – An Asian Journal, 18(1). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2H-1,2,6-thiadiazine 1,1-dioxide via intermolecular cyclization of sulfamide with the corresponding 1,3-diketone. Retrieved from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • Su, C.-S., et al. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Processes, 7(9), 567. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Unexpected Production of 2,4,6-Triphenyl-1,3,5-Triazine in the Electroreduction of 3,4-Diphenyl-1,2,5-Thiadiazole 1-Oxide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • PubMed. (1988). General case of the day. Sulfonamide crystallization in nonalkalinized urine. Radiographics, 8(5), 993-6. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-dimethyl-4H-1,2,6-thiadiazine 1,1-dioxide. Retrieved from [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Koutentis, P. A., et al. (2020). Reactions of 4H-1,2,6-Thiadiazine Sulfides. Molbank, 2020(2), M1131. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

  • University of Iowa. (n.d.). Degradation of 3,5-dimethyl-tetrahydro-2H-1,3,5-thiadiazine-2-thione in aqueous aerobic media. Retrieved from [Link]

  • Royal Society of Chemistry. (2006). Reductive cleavage of annulated 5,6-dihydro-2H-1,2,4-thiadiazine-1,1-dioxides: medium sized ring azasultams. Chemical Communications, (12), 1334-1336. Retrieved from [Link]

Sources

Technical Support Center: Removal of Unreacted Sulfonamide from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and process chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying reaction mixtures containing residual sulfonamides. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.

Frequently Asked Questions (FAQs)
Q1: My crude NMR spectrum shows unreacted starting sulfonamide. What is the quickest and most common removal method?

The most direct and frequently successful method is an extractive workup using an aqueous basic solution . The principle behind this technique lies in the inherent acidity of the N-H proton on the sulfonamide functional group[1]. By washing your organic reaction mixture with a mild base like aqueous sodium bicarbonate (NaHCO₃) or a stronger base like sodium hydroxide (NaOH), you deprotonate the sulfonamide. This converts it into its corresponding water-soluble salt, which then partitions into the aqueous layer, leaving your (presumably less acidic) desired product in the organic phase[2].

Q2: Why is my basic wash not completely removing the sulfonamide impurity?

There are several potential reasons for incomplete removal:

  • Insufficient Base: You may not be using enough equivalents of base to deprotonate all the residual sulfonamide. Try increasing the concentration or volume of your basic wash.

  • Product Acidity: Your desired product might also have an acidic proton that is extracted into the basic layer, leading to product loss and potentially forming an emulsion. If your product is acidic, this method is not suitable.

  • Poor Partitioning: The organic solvent you are using might have high water miscibility (e.g., THF, acetonitrile), preventing clean separation of the aqueous and organic layers. It is often necessary to dilute the reaction mixture with a water-immiscible solvent like ethyl acetate or dichloromethane before the extractive workup[3].

  • Steric Hindrance: In highly substituted or sterically hindered sulfonamides, the acidic proton may be less accessible, slowing down the deprotonation and extraction process. More vigorous mixing or a longer contact time may be required.

Q3: My product and the starting sulfonamide have very similar polarity, making column chromatography difficult. What are my options?

This is a common challenge. When standard silica gel chromatography fails, consider these alternative strategies:

  • Recrystallization: If your product is a solid, recrystallization is a powerful purification technique that separates compounds based on differences in solubility[4]. The high crystallinity of many sulfonamides can be exploited here[1]. Experiment with different solvent systems to find one where your product has high solubility at high temperatures and low solubility at low temperatures, while the sulfonamide impurity remains in the mother liquor.

  • Derivative Scavenging (Quenching): If your product is chemically inert to the conditions, you can add a "scavenger" reagent that selectively reacts with the unreacted sulfonamide to form a new compound with drastically different properties, which can then be easily removed. For example, reacting the mixture with an isocyanate would convert the primary/secondary sulfonamide into a sulfonylurea, which has very different polarity and solubility.

  • Acid/Base Extraction: As detailed in Q1, this remains the most powerful technique for separating compounds with different acidities, regardless of their polarity.

Troubleshooting & In-Depth Guides

This section provides a deeper dive into common purification techniques, outlining the causality behind each step and offering solutions to specific problems.

Guide 1: Optimizing Extractive Workup for Sulfonamide Removal

Extractive workup is a cornerstone of synthetic chemistry, separating compounds based on their differential solubility in two immiscible liquid phases[5]. For sulfonamides, we exploit their acidic nature.

Core Principle: The N-H proton on a sulfonamide is acidic (pKa ≈ 10-11 for primary sulfonamides). Treatment with a base (B⁻) results in the formation of a water-soluble salt.

R-SO₂-NHR' (in Organic Phase) + B⁻ (in Aqueous Phase) ⇌ R-SO₂-N⁻R' (in Aqueous Phase) + HB

  • Problem: Emulsion Formation during Extraction.

    • Cause: Emulsions often form when there are partially soluble species that stabilize the interface between the organic and aqueous layers. This can be exacerbated by vigorous shaking.

    • Solutions:

      • Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.

      • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

      • Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool.

  • Problem: Product is Lost into the Aqueous Layer.

    • Cause: Your product likely contains an acidic functional group (e.g., phenol, carboxylic acid) and is being extracted along with the sulfonamide.

    • Solution: Choose a base that is strong enough to deprotonate the sulfonamide but not your product. This requires knowledge of your compounds' pKa values. A buffered solution or a weaker base like sodium bicarbonate (pKa of H₂CO₃ is ~6.4) may be selective for deprotonating the more acidic sulfonamides without affecting less acidic products.

The following decision tree can help you choose the most appropriate purification strategy.

G start Start: Crude mixture contains product + sulfonamide is_product_base_stable Is the product stable to aqueous base? start->is_product_base_stable is_product_solid Is the desired product a solid? polarity_diff Are polarities significantly different? is_product_solid->polarity_diff  No recrystallize Attempt Recrystallization is_product_solid->recrystallize  Yes is_product_base_stable->is_product_solid  No extraction Perform Basic Aqueous Extraction is_product_base_stable->extraction  Yes chromatography Perform Column Chromatography polarity_diff->chromatography  Yes advanced Consider Advanced Techniques: - Scavenger Resins - Preparative HPLC - Derivatization polarity_diff->advanced  No end Pure Product recrystallize->end Purity Check extraction->end Purity Check chromatography->end Purity Check advanced->end Purity Check

Caption: Decision tree for selecting a purification method.

Guide 2: Purification by Recrystallization

Recrystallization is an exceptionally effective technique for purifying solid compounds, especially when dealing with impurities of a similar polarity.

  • Problem: The product "oils out" instead of crystallizing.

    • Cause: This occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the product's melting point. High impurity levels can also suppress the melting point and contribute to this issue[4].

    • Solutions:

      • Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil, then add more hot solvent to lower the saturation point. Allow it to cool more slowly.

      • Change Solvent System: The solvent may be too nonpolar. Try a more polar solvent or a binary mixture (e.g., ethanol/water, acetone/hexanes) to better match the polarity of your product[6].

      • Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent-air interface or add a seed crystal of your pure product to provide a nucleation site.

  • Problem: No crystals form upon cooling.

    • Cause: The solution may be too dilute (too much solvent was added) or it is supersaturated and requires initiation.

    • Solutions:

      • Induce Crystallization: Use the scratching or seeding method described above.

      • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and increase the concentration. Then, allow it to cool again.

      • Use an Anti-Solvent: If your compound is dissolved in a soluble solvent (e.g., ethanol), slowly add a miscible "anti-solvent" in which it is insoluble (e.g., water) until the solution becomes turbid, then warm slightly until clear and cool slowly.

SolventBoiling Point (°C)Polarity IndexCommon Use Notes
Water 10010.2Good for highly polar compounds; often used as an anti-solvent with alcohols.
Ethanol 784.3A versatile solvent for many sulfonamides, often used in a mixture with water[6].
Isopropanol 823.9Similar to ethanol, good for moderately polar compounds.
Acetone 565.1Strong solvent, good for dissolving crude material before adding an anti-solvent like hexanes. Sulfonamide standards are often prepared in acetone[7].
Ethyl Acetate 774.4A common solvent for extraction and chromatography; can also be used for recrystallization, often paired with hexanes.
Toluene 1112.4Good for less polar compounds; high boiling point allows for a wide temperature range.
Experimental Protocols
Protocol 1: Standard Extractive Workup with a Basic Wash

This protocol details the removal of an unreacted primary or secondary sulfonamide from a reaction mixture in an organic solvent.

G cluster_0 Extractive Workup Workflow A 1. Transfer crude reaction mixture to a separatory funnel. B 2. Dilute with a water-immiscible solvent (e.g., Ethyl Acetate). A->B C 3. Add 1M NaHCO₃(aq) solution. Cap and invert gently to mix. B->C D 4. Allow layers to separate. Drain the lower aqueous layer. C->D E 5. Repeat wash with NaHCO₃(aq) one more time. D->E F 6. Wash organic layer with Brine to remove residual water. E->F G 7. Drain the organic layer into a flask. Dry over Na₂SO₄ or MgSO₄. F->G H 8. Filter and concentrate the organic solution in vacuo. G->H

Caption: Step-by-step workflow for a basic extractive workup.

Methodology:

  • Preparation: Ensure your crude reaction mixture is in a water-immiscible solvent (e.g., ethyl acetate, DCM). If the reaction was run in a solvent like THF or acetonitrile, first remove it under reduced pressure and re-dissolve the residue in an appropriate immiscible solvent.

  • First Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1 M aqueous sodium bicarbonate (NaHCO₃) solution.

  • Mixing: Stopper the funnel and invert it several times, venting frequently to release any pressure buildup (especially with bicarbonate, which can generate CO₂ if the reaction mixture is acidic). Avoid vigorous shaking to prevent emulsion formation.

  • Separation: Allow the layers to fully separate. The denser layer (usually the aqueous layer, but check for chlorinated solvents) is drained off and discarded.

  • Repeat: Repeat the wash (steps 2-4) with fresh NaHCO₃ solution. Monitor the removal of the impurity by TLC analysis of the organic layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous NaCl solution (brine). This helps to remove dissolved water from the organic layer and break any minor emulsions.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter away the drying agent and concentrate the filtrate under reduced pressure to yield your purified product.

Analytical Confirmation of Purity

After any purification procedure, you must confirm the absence of the sulfonamide impurity.

  • Thin-Layer Chromatography (TLC): This is the quickest method. Spot your crude mixture, the purified product, and a standard of the starting sulfonamide on the same plate. After eluting, the spot corresponding to the sulfonamide should be absent or significantly diminished in the lane of your purified product.

  • High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, HPLC is the method of choice. It can detect trace amounts of impurities that may not be visible on a TLC plate[8][9].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum of your final product should show no characteristic peaks corresponding to the starting sulfonamide.

References
  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides. Retrieved from [Link]

  • Ali, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Chemistry Letters.
  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA. Retrieved from [Link]

  • Lácil, J., et al. (2024). Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Stypuła-Trzcińska, M., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules. Retrieved from [Link]

  • Chen, Y., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]

  • Kazakova, J., et al. (2023). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

  • Kaldor, S. W., et al. (1997). Method for removing unreacted electrophiles from a reaction mixture. Google Patents.
  • Naef, R., & Acree, Jr., W. E. (2017). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • Delhaye, L., et al. (n.d.). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Eli Lilly & Company. Retrieved from [Link]

  • Wang, Y., et al. (2023). Selective elimination of sulfonamide antibiotics upon periodate/catechol process: Dominance of quinone intermediates. PubMed. Retrieved from [Link]

  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]

  • Canadian Science Publishing. (2014). The development of a microwave-assisted extraction method for the determination of sulfonamide antibiotics in sediments and soil. Retrieved from [Link]

  • American Cyanamid Company. (1957). Sulfonamide purification process. Google Patents.
  • Simpson, R. M. (1983). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
  • Naef, R., & Acree, W. (2017). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Wang, Y., et al. (2023). Selective elimination of sulfonamide antibiotics upon periodate/catechol process: Dominance of quinone intermediates. ResearchGate. Retrieved from [Link]

  • Delhaye, L., et al. (2006). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Organic Process Research & Development. Retrieved from [Link]

  • Babić, S., et al. (2019). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Retrieved from [Link]

  • Murray, P. R. D., et al. (2021). Rediscovering Sulfinylamines as Reagents for Organic Synthesis. Chemistry – A European Journal. Retrieved from [Link]

  • Wood, J. M., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. ResearchGate. Retrieved from [Link]

  • De Ruyck, H., et al. (2005). Determination of 10 sulfonamide residues in meat samples by liquid chromatography with ultraviolet detection. PubMed. Retrieved from [Link]

  • Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. Retrieved from [Link]

  • Animals. (n.d.). Sulfonamides: Chemistry, Classification and Adverse Reactions. Retrieved from [Link]

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Validation & Comparative

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationship of 3,5-Disubstituted-2H-1,2,6-Thiadiazine 1,1-Dioxides

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics, the intricate dance between a molecule's structure and its biological activity remains a cornerstone of drug discovery. This guide delves into the structure-activity relationship (SAR) of a promising, yet underexplored, class of kinase inhibitors: the 3,5-disubstituted-2H-1,2,6-thiadiazine 1,1-dioxides. While direct and extensive research on the specific 3,5-dimethyl analog is nascent, this guide will establish a foundational understanding by drawing comparisons from the broader class of 3,5-disubstituted analogs, particularly the closely related 4H-1,2,6-thiadiazin-4-ones. By examining the influence of various substituents at these key positions, we can extrapolate critical insights relevant to the design and optimization of this heterocyclic scaffold for potent and selective kinase inhibition.

The 1,2,6-Thiadiazine 1,1-Dioxide Scaffold: A Primer for Kinase Inhibition

The 1,2,6-thiadiazine 1,1-dioxide core is an attractive heterocyclic system in medicinal chemistry. Its rigid, six-membered ring structure, featuring a sulfonyl group, provides a three-dimensional framework that can be strategically decorated with functional groups to engage with the ATP-binding site of various kinases.[1] The sulfonyl moiety can act as a hydrogen bond acceptor, while the substituents at the 3 and 5 positions are pivotal for establishing key interactions with the hinge region and for projecting into the solvent-exposed region of the kinase active site, thereby influencing both potency and selectivity.

While the broader family of sulfamide-containing heterocycles has demonstrated a wide range of biological activities, their potential as kinase inhibitors has been relatively underexplored, presenting a fertile ground for new discoveries.[1] This guide will focus on elucidating the SAR of substitutions at the C3 and C5 positions, with a conceptual focus on the implications for a 3,5-dimethyl substituted core.

Deconstructing the Structure-Activity Relationship: The Critical Role of C3 and C5 Substituents

The substituents at the 3 and 5 positions of the thiadiazine ring are the primary drivers of kinase inhibitory activity and selectivity. Insights from the related 4H-1,2,6-thiadiazin-4-one scaffold have demonstrated that these positions are amenable to a variety of substitutions, including alkyl, aryl, and amino groups, each imparting distinct properties to the resulting inhibitor.

The Influence of Arylamino Substituents at C3 and C5

A significant body of work on the related 4H-1,2,6-thiadiazin-4-one scaffold has focused on the introduction of arylamino groups at the 3 and 5 positions. These moieties have proven effective in targeting the hinge region of kinases, a critical interaction for ATP-competitive inhibition. For instance, 3,5-bis(arylamino)-4H-1,2,6-thiadiazin-4-ones have been identified as micromolar inhibitors of Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2).[2] The SAR of these compounds reveals several key principles:

  • Hinge Binding: The nitrogen atoms of the arylamino groups can form crucial hydrogen bonds with the backbone of the kinase hinge region.

  • Targeting Water Networks: The overall substitution pattern can be designed to displace conserved water molecules within the active site, a strategy that can enhance binding affinity.[2]

  • Reduced Promiscuity: Compared to well-established kinase inhibitor scaffolds like the 2,4-dianilinopyrimidines, the thiadiazinone core has been observed to exhibit reduced promiscuity, suggesting a potential for developing more selective inhibitors.[2]

Table 1: Comparative Activity of 3,5-Bis(arylamino)-4H-1,2,6-thiadiazin-4-one Analogs against CaMKK2

Compound ID3-Substituent5-SubstituentCaMKK2 IC50 (µM)
1a 4-Methoxyphenylamino4-Methoxyphenylamino>10
1b 4-Chlorophenylamino4-Chlorophenylamino5.6
1c 3-Hydroxyphenylamino3-Hydroxyphenylamino1.2

Data is hypothetical and for illustrative purposes to demonstrate SAR principles derived from the literature.

The data in Table 1 illustrates that even subtle changes to the aryl ring of the arylamino substituent can have a significant impact on inhibitory potency. The introduction of a hydroxyl group in compound 1c likely forms an additional hydrogen bond in the active site, leading to a notable increase in activity.

The Impact of Alkyl Substituents: A Focus on the 3,5-Dimethyl Analog

While extensive data on 3,5-dialkyl-substituted 2H-1,2,6-thiadiazine 1,1-dioxide kinase inhibitors is not yet available, we can infer their potential role based on general principles of kinase inhibition. The introduction of small, lipophilic methyl groups at the 3 and 5 positions would likely favor interactions with hydrophobic pockets within the ATP-binding site.

Compared to the larger arylamino substituents, the smaller methyl groups in a 3,5-dimethyl analog would be less likely to form direct hydrogen bonds with the hinge region. However, they could contribute to binding affinity through van der Waals interactions and by displacing water molecules from hydrophobic regions. The reduced size of the methyl groups might also lead to a different selectivity profile compared to the bis(arylamino) analogs, potentially favoring kinases with smaller active sites.

Logical Relationship of C3/C5 Substituents to Kinase Interaction:

SAR_Logic substituent C3/C5 Substituent Determines inhibitor properties node_arylamino Large Arylamino Groups - H-bond with hinge - Pi-stacking interactions - Can be tuned for selectivity substituent->node_arylamino e.g. node_dimethyl Small Dimethyl Groups - Hydrophobic interactions - van der Waals forces - May favor smaller active sites substituent->node_dimethyl e.g. node_potency Potency node_arylamino->node_potency node_selectivity Selectivity node_arylamino->node_selectivity node_dimethyl->node_potency node_dimethyl->node_selectivity

Caption: Logical flow of how C3/C5 substituents influence kinase inhibitor properties.

Experimental Protocols for Synthesis and Evaluation

The successful exploration of the SAR of 3,5-disubstituted-2H-1,2,6-thiadiazine 1,1-dioxides relies on robust synthetic methodologies and reliable biological assays.

General Synthesis of 3,5-Disubstituted-2H-1,2,6-Thiadiazine 1,1-Dioxides

A common route to the 1,2,6-thiadiazine 1,1-dioxide core involves the condensation of a sulfamide with a 1,3-dicarbonyl compound. For the synthesis of 3,5-disubstituted analogs, a versatile starting material is 3,5-dichloro-4H-1,2,6-thiadiazin-4-one. The two chlorine atoms can be sequentially displaced by various nucleophiles, allowing for the introduction of diverse substituents at the 3 and 5 positions.

Step-by-Step Synthesis of a 3,5-Disubstituted Analog:

  • Monosubstitution: To a solution of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one in a suitable solvent (e.g., ethanol), add one equivalent of the desired amine and one equivalent of a non-nucleophilic base (e.g., 2,6-lutidine) at 0-20 °C.

  • Isolation of Intermediate: After the reaction is complete, the 3-amino-5-chloro-4H-1,2,6-thiadiazin-4-one intermediate is isolated.

  • Second Substitution: The remaining chlorine atom can be displaced by another nucleophile under more forcing conditions or via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) to introduce an aryl group.

  • Final Modification: Further chemical transformations can be performed on the substituents at the 3 and 5 positions to generate a library of analogs for SAR studies.

Experimental Workflow for Synthesis:

Synthesis_Workflow start 3,5-dichloro-4H-1,2,6-thiadiazin-4-one step1 Monosubstitution with R1-NH2 start->step1 intermediate 3-R1-amino-5-chloro analog step1->intermediate step2 Second substitution with R2-nucleophile intermediate->step2 product 3-R1, 5-R2-disubstituted analog step2->product

Caption: General workflow for the synthesis of 3,5-disubstituted thiadiazinone analogs.

Kinase Inhibition Assay Protocol

To evaluate the inhibitory activity of the synthesized compounds, a robust and validated kinase inhibition assay is essential. A common method is a biochemical assay that measures the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor.

Step-by-Step Kinase Inhibition Assay:

  • Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide or protein), ATP, and the test compounds at various concentrations.

  • Assay Reaction: In a microplate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specific period to allow for phosphorylation.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to reduce kinase activity by 50%.

Future Directions and Concluding Remarks

The 3,5-disubstituted-2H-1,2,6-thiadiazine 1,1-dioxide scaffold represents a promising starting point for the development of novel kinase inhibitors. While the SAR for the specific 3,5-dimethyl analog is yet to be fully elucidated, the foundational knowledge from related thiadiazinone inhibitors provides a clear roadmap for future investigations.

Key areas for future exploration include:

  • Synthesis and Evaluation of a 3,5-Dialkyl Library: A systematic investigation of various alkyl groups at the 3 and 5 positions will be crucial to understand the impact of size, sterics, and lipophilicity on kinase inhibition.

  • Kinome-wide Profiling: Screening of promising compounds against a broad panel of kinases will be essential to determine their selectivity profiles and identify potential off-target effects.

  • Structural Biology: Obtaining co-crystal structures of inhibitors bound to their target kinases will provide invaluable insights into the binding mode and guide further rational design efforts.

References

  • Asquith, C. R. M., et al. (2018). 1,2,6-Thiadiazinones as Novel Narrow Spectrum Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2) Inhibitors. Molecules, 23(5), 1236. [Link]

  • Terrab, L., et al. (2020). Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease. ACS Medicinal Chemistry Letters, 11(5), 984-990. [Link]

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A Senior Application Scientist's Guide to the Identification and Validation of Biological Targets for Novel 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The journey of a drug from a laboratory curiosity to a clinical candidate is critically dependent on one foundational pillar: robust biological target validation.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying and validating the molecular targets of novel chemical entities, specifically focusing on derivatives of the 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide scaffold. This heterocyclic system is of growing interest in medicinal chemistry, with various analogs showing diverse biological activities, including potential as Hsp70 chaperone agonists and cannabinoid receptor modulators.[3] Rather than a rigid protocol, this document presents a logical, causality-driven workflow, comparing key experimental strategies from initial target discovery to definitive validation in cellular contexts. We will explore the strengths and limitations of chemical proteomics, cellular thermal shift assays, and genetic knockdown approaches, providing the technical insights necessary to build a compelling target validation dossier.

Introduction: The Challenge of the Unknown Target

A phenotypic screen has identified a hit compound from a library of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide derivatives that potently inhibits cancer cell proliferation. While the phenotypic outcome is promising, the mechanism of action is a black box. The critical next step, and the focus of this guide, is to deorphanize this molecule—to unequivocally identify its direct biological target and validate that engagement of this target is responsible for the observed anti-proliferative effect.[1]

Inadequate target validation is a primary cause of clinical trial failures.[1][4][5] Therefore, a multi-pronged approach using orthogonal techniques is not just recommended; it is essential for building confidence and justifying progression into lead optimization.[6] The 1,2,6-thiadiazine 1,1-dioxide core is recognized as a versatile scaffold, often acting as a bioisostere for functionalities like carboxylic acids, suggesting it can be accommodated by a wide range of protein binding sites.[3][7] This versatility makes unbiased, systematic target identification approaches particularly crucial.

The overall workflow we will dissect is visualized below.

G cluster_0 Phase 1: Target Identification (Unbiased) cluster_1 Phase 2: Target Engagement (Direct Evidence) cluster_2 Phase 3: Target Validation (Functional Evidence) phenotype Phenotypic Hit (e.g., Cell Death) apms Affinity Purification- Mass Spectrometry (AP-MS) phenotype->apms  Hypothesis  Generation cetsa Cellular Thermal Shift Assay (CETSA) apms->cetsa  Validate direct  binding in situ biochem Biochemical Assays (Enzyme/Binding) cetsa->biochem  Quantify interaction  (IC50 / Kd) sirna Genetic Knockdown (siRNA / CRISPR) cetsa->sirna  Confirm functional  relevance downstream Downstream Pathway Analysis sirna->downstream  Link target to  phenotype

Caption: High-level workflow for target identification and validation.

Phase 1: Unbiased Target Identification with Affinity-Based Proteomics

When the target is unknown, the most powerful initial step is an unbiased method that can survey the entire proteome for potential binding partners. Affinity Purification coupled with Mass Spectrometry (AP-MS) is a cornerstone technique for this purpose.[8]

Causality: The logic is straightforward: if the compound has a specific target, we can immobilize the compound and use it as "bait" to "fish" for its binding partner(s) from a complex protein mixture (cell lysate).[9] Proteins that are specifically enriched compared to a control experiment are considered primary target candidates.

Experimental Workflow:

  • Probe Synthesis: Synthesize an analog of the hit compound with a reactive handle or linker (e.g., an alkyne or biotin) for immobilization onto a solid support like magnetic beads.[10] Crucially, this analog must retain the biological activity of the parent compound to ensure it binds to the same target.

  • Affinity Purification: Incubate the immobilized compound with cell lysate. After allowing binding to occur, wash away non-specific proteins.

  • Elution & Digestion: Elute the specifically bound proteins and digest them into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[8][9]

Trustworthiness through Controls: A key to a reliable AP-MS experiment is the control. A parallel experiment using beads without the compound, or with an immobilized, structurally similar but inactive analog, is critical. True binding partners will be significantly enriched in the active compound pulldown relative to the control.

G cluster_0 Experimental Arm cluster_1 Control Arm exp_bead Bead + Active Compound exp_lysate Incubate with Cell Lysate exp_bead->exp_lysate exp_wash Wash exp_lysate->exp_wash exp_elute Elute & Analyze (LC-MS/MS) exp_wash->exp_elute result Identify Enriched Proteins (Target Candidates) exp_elute->result ctrl_bead Bead + Inactive Analog ctrl_lysate Incubate with Cell Lysate ctrl_bead->ctrl_lysate ctrl_wash Wash ctrl_lysate->ctrl_wash ctrl_elute Elute & Analyze (LC-MS/MS) ctrl_wash->ctrl_elute ctrl_elute->result

Caption: Comparative workflow for AP-MS target identification.

Phase 2: Confirming Target Engagement in a Physiological Context

AP-MS identifies potential binders, but it's performed on cell lysates, an artificial environment. The next critical step is to confirm that the compound engages the candidate protein within intact, living cells. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[11][12]

Causality: CETSA operates on a simple biophysical principle: when a drug binds to its target protein, it generally stabilizes the protein's structure.[11][13] This stabilization makes the protein more resistant to heat-induced denaturation.[13] By heating cells treated with the compound across a temperature gradient, we can observe a "thermal shift"—the target protein remains soluble at higher temperatures in drug-treated cells compared to untreated cells.[14]

Comparison of Target Engagement Methods:

MethodPrincipleContextThroughputKey AdvantageKey Limitation
CETSA Ligand-induced thermal stabilizationIntact cells, tissuesLow to MediumConfirms engagement in a physiological context.[11]Not all binding events cause thermal stabilization.
Biochemical Assays Measures direct binding or enzyme inhibitionPurified proteinsHighQuantitative (Kd, IC50), good for HTS.[5][15]Lacks cellular context; target may behave differently.
Affinity Pulldown Immobilized drug captures target from lysateCell lysateLowUnbiased discovery of binding partners.[8]Prone to false positives; not in intact cells.

CETSA Workflow:

  • Treatment: Treat cell cultures with the hit compound or a vehicle control (e.g., DMSO).

  • Heating: Aliquot the treated cells and heat them to a range of different temperatures (e.g., 40°C to 70°C).

  • Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the aggregated precipitate via centrifugation.[14]

  • Detection: Analyze the amount of the candidate target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.[11] A shift in the melting curve to the right indicates target engagement.

Phase 3: Orthogonal Validation with Genetic Approaches

Demonstrating direct binding in cells is powerful, but it doesn't prove that this interaction causes the anti-proliferative phenotype. Genetic methods provide this crucial link.[6][16] The core question we ask is: If we remove the target protein, does it mimic the effect of the drug or make the cells resistant to the drug?

Causality: By using techniques like small interfering RNA (siRNA) or CRISPR to reduce or eliminate the expression of the candidate target protein, we can assess if the loss of this protein phenocopies the effect of the compound.[17][18] If knocking down the target protein inhibits cell proliferation in the same way as the compound, it provides strong evidence that the compound's activity is mediated through this target.[17]

Comparison of Genetic Validation Methods:

MethodMechanismDurationKey AdvantageKey Limitation
siRNA Degrades target mRNA post-transcriptionallyTransient (days)Rapid, suitable for essential genes.[19]Incomplete knockdown, potential for off-target effects.
CRISPR Edits the gene at the DNA levelPermanent (knockout)Complete and permanent loss of function.Can be lethal if the gene is essential for survival.[17]
shRNA Vector-based expression for continuous knockdownStable, long-termGood for long-term studies and creating stable cell lines.[19]Potential for cellular toxicity from vector integration.[19]

siRNA Knockdown Workflow:

  • Transfection: Introduce siRNA molecules specifically designed to target the mRNA of the candidate protein into the cancer cells. Include a non-targeting "scramble" siRNA as a negative control.[20]

  • Incubation: Allow 48-72 hours for the siRNA to take effect and for the existing target protein to be degraded.

  • Phenotypic Assay: Perform the cell proliferation assay on the knockdown cells and compare the results to cells treated with the scramble siRNA and the parent cells treated with the thiadiazine compound.

G cluster_0 Chemical Perturbation cluster_1 Genetic Perturbation drug Treat Cells with Thiadiazine Compound drug_pheno Observe Phenotype (e.g., Reduced Proliferation) drug->drug_pheno conclusion Conclusion: Phenocopy indicates Target X is relevant drug_pheno->conclusion Compare sirna Transfect Cells with siRNA for Target X sirna_pheno Observe Phenotype (e.g., Reduced Proliferation) sirna->sirna_pheno sirna_pheno->conclusion Compare

Caption: Logic of validation by phenocopying.

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
  • Cell Culture & Treatment: Plate cells (e.g., HeLa) to achieve 80-90% confluency. Treat with the thiadiazine derivative (e.g., 10 µM) or vehicle (0.1% DMSO) for 2 hours at 37°C.

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS supplemented with protease inhibitors to a concentration of ~10^7 cells/mL.

  • Heating Step: Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point. Heat the tubes in a thermal cycler for 3 minutes at temperatures ranging from 42°C to 66°C in 2°C increments. Include an unheated control.

  • Lysis: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.

  • Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation & Western Blot: Carefully collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay. Normalize all samples to the same protein concentration, mix with Laemmli buffer, and analyze by SDS-PAGE and Western blot using a specific antibody against the putative target protein.

  • Analysis: Quantify the band intensities at each temperature for both vehicle and drug-treated samples. Plot the relative intensity versus temperature to generate melting curves. A rightward shift in the curve for the drug-treated sample confirms target engagement.

Protocol 2: Target Validation by siRNA Knockdown
  • Cell Seeding: Seed the cancer cell line of interest in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.

  • Transfection Preparation: For each well, dilute 50 pmol of target-specific siRNA or non-targeting control siRNA into 250 µL of serum-free medium (e.g., Opti-MEM). In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 250 µL of serum-free medium.

  • Complex Formation: Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate for 15 minutes at room temperature to allow complexes to form.

  • Transfection: Add the 500 µL siRNA-lipid complex mixture to each well.

  • Incubation & Assay: Incubate the cells for 48 hours. After incubation, one set of wells can be used to assess cell proliferation (e.g., using a WST-1 or CyQUANT assay), while a parallel set is harvested for protein extraction.

  • Knockdown Confirmation: Lyse the cells from the parallel set and perform a Western blot as described above to confirm the reduction in the target protein level compared to the non-targeting control. A successful experiment will show >70% reduction in protein levels and a corresponding decrease in cell proliferation.

Conclusion

Validating the biological target of a novel compound series like the 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide derivatives is a systematic process of building a layered, evidence-based argument. It begins with unbiased discovery, moves to direct proof of engagement in a native cellular environment, and culminates in functional evidence linking the target to the desired phenotype. By employing a combination of chemical proteomics (AP-MS), biophysical methods in intact cells (CETSA), and genetic perturbation (siRNA), researchers can establish a robust and trustworthy link between molecule, target, and mechanism. This rigorous, multi-faceted approach is the cornerstone of modern drug discovery, minimizing the risk of late-stage failures and maximizing the potential for developing transformative therapeutics.

References

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  • Target Identification and Validation (Small Molecules). University College London. [Link]

  • The Photochemical Mediated Ring Contraction of 4H-1,2,6-Thiadiazines To Afford 1,2,5-Thiadiazol-3(2H)-one 1-Oxides. ACS Publications. [Link]

  • Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease§. PMC - NIH. [Link]

  • A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Accurate Protein Complex Retrieval by Affinity Enrichment Mass Spectrometry (AE-MS) Rather than Affinity Purification Mass Spectrometry (AP-MS). PMC - NIH. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • siRNA knockdown validation 101: Incorporating negative controls in antibody research. NIH. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PMC - NIH. [Link]

  • Oxidations of 4H-1,2,6-Thiadiazines. Chemistry Europe. [Link]

  • Selective Cycloaddition Reactions of Sulfo-Biginelli Derived 1,2,6-Thiadiazines. ChemRxiv. [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]

  • How siRNA Knockdown Antibody Validation Works. Lab Manager. [Link]

  • Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC. [Link]

  • Mechanochemical Synthesis of 1,2,6-Thiadiazine 1-Oxides from Sulfonimidamides and the Fluorescence Properties of the Products. Sci-Hub. [Link]

  • CETSA. Karolinska Institutet. [Link]

  • Knockdown (siRNA) Validated Antibodies. Bio-Rad. [Link]

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  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Reactions of 4H-1,2,6-Thiadiazine Sulfides. MDPI. [Link]

  • Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. PMC - PubMed Central. [Link]

  • Cyclic sulphones. Part XIX. Reactions of the 1,2,6-thiadiazine 1,1-dioxide system with some electrophiles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Target identification and validation in research. WJBPHS. [Link]

  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Mary Ann Liebert, Inc., publishers. [Link]

  • Thiadiazines, N,N-Heterocycles of Biological Relevance. MDPI. [Link]

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  • Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. MDPI. [Link]

  • 4H-1,2,6-Thiadiazin-4-one-containing small molecule donors and additive effects on their performance in solution-processed organic solar cells. Journal of Materials Chemistry C (RSC Publishing). [Link]

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Unlocking Neuroprotection: A Comparative Guide to 1,2,6-Thiadiazine 1,1-Dioxide Analogs in Huntington's Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Huntington's disease (HD), a devastating neurodegenerative disorder, is characterized by the aggregation of mutant huntingtin (mHtt) protein, leading to progressive neuronal dysfunction and death.[1][2][3][4][5] A promising therapeutic strategy involves the activation of cellular protein quality control systems, particularly the heat shock protein 70 (Hsp70) chaperone machinery, to prevent mHtt aggregation.[6][7][8][9] This guide provides an in-depth comparison of novel 1,2,6-thiadiazine 1,1-dioxide analogs, which have emerged as potent modulators of Hsp70 activity, and evaluates their efficacy in preclinical models of Huntington's disease.

The Rationale: Targeting Protein Misfolding with Hsp70 Agonists

The accumulation of misfolded proteins is a central pathological feature of many neurodegenerative diseases. The cellular machinery responsible for maintaining protein homeostasis, or proteostasis, includes molecular chaperones that assist in the proper folding of proteins and the refolding or degradation of misfolded species. Hsp70 is a key ATP-dependent chaperone that plays a critical role in this process.[6][8][9] Small molecules that can enhance the activity of Hsp70 are therefore of significant therapeutic interest.

The dihydropyrimidinone MAL1-271 was identified as an agonist of Hsp70 that can reduce protein aggregation.[10] Building on this scaffold, researchers have developed a series of 1,2,6-thiadiazine 1,1-dioxide analogs, envisioning them as bioisosteres with potentially improved properties.[10] This guide focuses on a direct comparison of the efficacy of these novel analogs in a cell-based model of Huntington's disease.

Comparative Efficacy of 1,2,6-Thiadiazine 1,1-Dioxide Analogs

A study by Terrab et al. (2020) investigated a series of newly synthesized 1,2,6-thiadiazine 1,1-dioxide analogs for their ability to suppress the aggregation of a mutant huntingtin fragment (Htt103Q) in a yeast model of Huntington's disease.[10] The efficacy of these analogs was compared to the known Hsp70 agonist, MAL1-271, which served as the positive control.

The data below summarizes the key findings, highlighting the most promising compounds from this study.

Compound IDDescriptionRelative Efficacy vs. MAL1-271 in Aggregate Suppression
MAL1-271 Dihydropyrimidinone Hsp70 chaperone agonist (Positive Control)Baseline
12g 1,2,6-Thiadiazine 1,1-dioxide analogSlightly more effective (p < 0.05)
10g 1,2,6-Thiadiazine 1,1-dioxide analogEqually effective
10i 1,2,6-Thiadiazine 1,1-dioxide analog with a novel heterocycle substitution patternEqually effective
5g, 9g, 18g, 5h, 7h, 12h, 6i Other 1,2,6-Thiadiazine 1,1-dioxide analogsLess effective (p < 0.0001)

Proposed Mechanism of Action: Hsp70 Chaperone Agonism

The therapeutic effect of these 1,2,6-thiadiazine 1,1-dioxide analogs is believed to be mediated through the activation of the Hsp70 chaperone system. By acting as Hsp70 agonists, these compounds enhance the cell's natural ability to refold or degrade misfolded proteins like mutant huntingtin, thereby preventing their aggregation and subsequent toxicity.

G cluster_0 Cellular Stress (e.g., Mutant Huntingtin) cluster_1 Therapeutic Intervention cluster_2 Cellular Response Mutant Htt Mutant Htt Hsp70 Hsp70 Mutant Htt->Hsp70 binds to misfolded protein Thiadiazine Analog Thiadiazine Analog Thiadiazine Analog->Hsp70 enhances activity Refolding Refolding Hsp70->Refolding promotes Degradation Degradation Hsp70->Degradation facilitates Reduced Aggregation Reduced Aggregation Refolding->Reduced Aggregation Degradation->Reduced Aggregation

Caption: Proposed mechanism of 1,2,6-thiadiazine 1,1-dioxide analogs in reducing mutant huntingtin aggregation.

Experimental Protocol: Yeast-Based Huntingtin Aggregation Assay

The evaluation of the 1,2,6-thiadiazine 1,1-dioxide analogs was performed using a well-established yeast model of Huntington's disease. This model allows for the controlled expression of a toxic fragment of the human huntingtin protein with an expanded polyglutamine tract (Htt103Q), which forms visible aggregates within the yeast cells.[11][12][13][14]

Experimental Workflow:

G Yeast Culture Yeast Culture Induction of Htt103Q Expression Induction of Htt103Q Expression Yeast Culture->Induction of Htt103Q Expression Treatment with Thiadiazine Analogs Treatment with Thiadiazine Analogs Induction of Htt103Q Expression->Treatment with Thiadiazine Analogs Incubation Incubation Treatment with Thiadiazine Analogs->Incubation Microscopy Microscopy Incubation->Microscopy Quantification of Aggregates Quantification of Aggregates Microscopy->Quantification of Aggregates

Caption: Workflow for the yeast-based huntingtin aggregation assay.

Step-by-Step Methodology:

  • Yeast Strain and Culture Conditions: A yeast strain engineered to express a galactose-inducible Htt103Q-GFP fusion protein is used. Cells are initially grown in a glucose-based medium to repress the expression of the toxic protein.[12][14]

  • Induction of Htt103Q Expression: To induce the expression of the mutant huntingtin fragment, the yeast cells are transferred to a galactose-containing medium.[12][14]

  • Compound Treatment: The 1,2,6-thiadiazine 1,1-dioxide analogs, dissolved in a suitable solvent (e.g., DMSO), are added to the yeast cultures at a specific concentration. A vehicle control (DMSO alone) and a positive control (MAL1-271) are run in parallel.

  • Incubation: The treated yeast cultures are incubated for a defined period to allow for protein expression, aggregation, and the therapeutic action of the compounds.

  • Microscopic Analysis: After incubation, the yeast cells are visualized using fluorescence microscopy to detect the formation of Htt103Q-GFP aggregates.

  • Quantification: The percentage of cells exhibiting fluorescent foci (aggregates) is determined for each treatment condition by counting a significant number of cells. This quantitative data allows for a direct comparison of the efficacy of the different analogs.[10]

Conclusion and Future Directions

The development of 1,2,6-thiadiazine 1,1-dioxide analogs as Hsp70 agonists represents a promising avenue for therapeutic intervention in Huntington's disease. The data presented herein demonstrates that specific analogs, such as 12g , exhibit superior or equivalent efficacy in reducing mutant huntingtin aggregation compared to the parent compound MAL1-271 in a cellular model.[10] The identification of a novel chemotype with equal effectiveness (10i ) opens up new possibilities for structure-activity relationship studies to further optimize the potency and pharmacokinetic properties of this class of compounds.[10]

Future research should focus on validating these findings in more complex, in vivo models of Huntington's disease, such as the R6/2 mouse model.[7] Furthermore, a deeper understanding of the precise molecular interactions between these analogs and the Hsp70 chaperone machinery will be crucial for the rational design of next-generation neuroprotective agents.

References

  • Terrab, L., Rosenker, C. J., Johnstone, L., Ngo, L. K., Zhang, L., Ware, N. F., Miller, B., Topacio, A. Z., Sannino, S., Brodsky, J. L., & Wipf, P. (2020). Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease. ACS Medicinal Chemistry Letters, 11(5), 984–990. [Link]

  • ResearchGate. (n.d.). Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease | Request PDF. Retrieved from [Link]

  • PubMed. (2023). PMS1 as a target for splice modulation to prevent somatic CAG repeat expansion in Huntington's disease. Retrieved from [Link]

  • PubMed. (2011). Novel Mechanism of Hsp70 Chaperone-Mediated Prevention of Polyglutamine Aggregates in a Cellular Model of Huntington Disease. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Huntingtin toxicity in yeast model depends on polyglutamine aggregation mediated by a prion-like protein Rnq1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Huntington's Disease: Mechanisms of Pathogenesis and Therapeutic Strategies. Retrieved from [Link]

  • Lindquist Lab. (n.d.). Aggregation of huntingtin in yeast varies with the length of the polyglutamine expansion and the expression of chaperone protein. Retrieved from [Link]

  • ACS Publications. (2020). Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synaptic RTP801 contributes to motor-learning dysfunction in Huntington's disease. Retrieved from [Link]

  • PLOS One. (2022). Huntington's disease phenotypes are improved via mTORC1 modulation by small molecule therapy. Retrieved from [Link]

  • PubMed Central. (n.d.). Cytotoxicity of Mutant Huntingtin Fragment in Yeast Can Be Modulated by the Expression Level of Wild Type Huntingtin Fragment. Retrieved from [Link]

  • CORE. (n.d.). Biochemical, cell biological and genetic assays to analyze amyloid and prion aggregation in yeast. Retrieved from [Link]

  • MDPI. (n.d.). Novel Mono-Substituted 4H-1,2,6-Thiadiazines with Antioxidant and Anti-Lipoxygenase Activities. Retrieved from [Link]

  • UCL Discovery. (n.d.). Allosteric activation of Hsp70 reduces mutant huntingtin levels, the. Retrieved from [Link]

  • PubMed. (2017). Abnormal degradation of the neuronal stress-protective transcription factor HSF1 in Huntington's disease. Retrieved from [Link]

  • PubMed Central. (n.d.). Abnormal molecular signatures of inflammation, energy metabolism, and vesicle biology in human Huntington disease peripheral tissues. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Molecular Pathophysiological Mechanisms in Huntington's Disease. Retrieved from [Link]

  • Springer. (2014). Aggregation-Prone Proteins Modulate Huntingtin Inclusion Body Formation in Yeast. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2H-1,2,6-thiadiazine 1,1-dioxide via intermolecular.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hsp70 and Hsp40 chaperones can inhibit self-assembly of polyglutamine proteins into amyloid-like fibrils. Retrieved from [Link]

  • ChemRxiv. (n.d.). Selective Cycloaddition Reactions of Sulfo-Biginelli Derived 1,2,6- Thiadiazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Sara SANNINO | Senior Scientist | PhD in cellular and molecular biology | Pfizer, New York City | Discovery Sciences | Research profile. Retrieved from [Link]

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Safety Operating Guide

Navigating the Safe Disposal of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive framework for the safe and compliant disposal of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide, a heterocyclic compound whose precise disposal protocols are not widely documented. In the absence of a specific, detailed Safety Data Sheet (SDS) from a regulatory body, this document synthesizes information from analogous compounds and established principles of hazardous waste management to offer a robust operational plan.

Core Principles of Chemical Waste Management

The disposal of any chemical, including 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide, should always be approached with the primary goal of minimizing risk to personnel and the environment. The foundational principles of hazardous waste management—identification, segregation, containment, and proper disposal through licensed services—form the bedrock of the procedures outlined below.

Hazard Profile and Risk Assessment

PropertyInformationSource
Physical State SolidAssumed based on related compounds
Acute Toxicity Likely harmful if swallowed.[1]
Skin Corrosion/Irritation Likely causes skin irritation.[1]
Eye Damage/Irritation Likely causes serious eye irritation.[1]
Respiratory Sensitization May cause respiratory irritation.[1]

Causality Behind Precautionary Measures: The anticipated irritant nature of this compound necessitates the use of appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact. The potential for respiratory irritation underscores the importance of handling the material in a well-ventilated area, preferably within a fume hood, to minimize the inhalation of dust or aerosols.

Personal Protective Equipment (PPE) Protocol

A self-validating system of protection is crucial when handling this compound. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Nitrile gloves should be worn. For extended handling, consider double-gloving.

  • Body Protection: A laboratory coat is essential.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

Spill Management Protocol

Immediate and appropriate response to a spill is critical to containing the hazard.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined above.

  • Contain the Spill: For solid spills, carefully sweep the material into a designated, labeled waste container. Avoid generating dust. For liquid spills (if the compound is in solution), absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.

  • Dispose of Cleanup Materials: All contaminated materials, including absorbent pads and cleaning cloths, must be placed in a sealed, labeled hazardous waste container for proper disposal.

Disposal Procedures: A Step-by-Step Guide

Given the lack of specific degradation protocols for 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide, the primary and recommended method of disposal is through a licensed hazardous waste management company.

Workflow for Disposal:

Sources

Navigating the Unknown: A Guide to Safely Handling 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: February 2026

The Precautionary Principle: Acknowledging the Unknown

Given the absence of a complete Safety Data Sheet (SDS), we must operate under the precautionary principle, treating 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide as potentially hazardous.[1] This approach is critical for ensuring personnel safety and maintaining a secure laboratory environment. The recommendations herein are based on the chemical's structure—a sulfonyl-containing heterocycle—and general best practices for handling solid organic compounds of unknown toxicity.

Core Hazard Assessment and Personal Protective Equipment (PPE)

While specific hazard data is limited, the molecular structure suggests potential for skin, eye, and respiratory irritation, similar to other heterocyclic compounds.[2][3] Therefore, a comprehensive PPE strategy is non-negotiable.

Recommended Personal Protective Equipment
Protection Type Specific PPE Rationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shieldProvides a robust barrier against accidental splashes and airborne particles.[4][5] Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Double-gloving is recommended to minimize the risk of exposure due to tears or contamination.[4] Inspect gloves for integrity before each use.
Body Protection A lab coat that fastens in the frontEnsures maximum coverage of personal clothing.
Respiratory Protection NIOSH-approved respiratorEssential when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[6][7]
Foot Protection Closed-toe shoesA fundamental lab safety requirement to protect against spills and falling objects.[4][8]

Experimental Workflow: Safe Handling Protocols

A systematic approach to handling minimizes risk. The following workflow is designed to provide a self-validating system of checks and balances at each stage of use.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal A Review Chemical Information (Assume Hazardous) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Work Area (Chemical Fume Hood) B->C D Weigh and Handle Compound in Fume Hood C->D E Securely Cap and Store D->E F Decontaminate Work Surfaces E->F G Segregate and Label Waste F->G H Dispose of Waste via Approved Channels G->H I Doff and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Figure 1: A stepwise workflow for the safe handling of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide.
Step-by-Step Handling Procedure:
  • Preparation :

    • Thoroughly review all available information on the compound and similar chemical structures.

    • Don the full complement of recommended PPE before entering the designated handling area.

    • Ensure a certified chemical fume hood is operational and the work area is clean and uncluttered.

  • Handling :

    • Conduct all manipulations of the solid compound, including weighing and transferring, within the fume hood to minimize inhalation exposure.[1]

    • Use appropriate tools (e.g., spatulas) to handle the material, avoiding direct contact.

    • Keep the container tightly sealed when not in use.

  • Post-Handling :

    • After handling, decontaminate all surfaces and equipment.

    • Carefully doff PPE, avoiding cross-contamination.

    • Wash hands and any exposed skin thoroughly with soap and water.[9]

Disposal Plan: A Commitment to Environmental Stewardship

Proper disposal is a critical component of the chemical lifecycle. All waste containing 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide must be treated as hazardous waste.

Waste Management Protocol:
  • Segregation :

    • Collect all solid waste, including contaminated gloves, weigh boats, and wipes, in a dedicated, clearly labeled hazardous waste container.

    • Liquid waste from any reactions should be collected in a separate, compatible, and labeled hazardous waste container.

  • Labeling and Storage :

    • Label waste containers with the full chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) department.

    • Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Disposal :

    • Arrange for the disposal of all waste through your institution's EHS-approved hazardous waste management program.[10][11] Do not dispose of this chemical down the drain or in regular trash.

By adhering to these rigorous safety protocols, researchers can confidently work with novel compounds like 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide, ensuring both personal safety and the integrity of their research environment.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. Available at: [Link]

  • CymitQuimica. Safety Data Sheet for 1lambda6,2,6-thiadiazinane-1,1-dione. 2025-09-25.
  • Sigma-Aldrich.
  • Sigma-Aldrich.
  • CHEMM. Personal Protective Equipment (PPE). Available at: [Link]

  • MCR Safety. Understanding Solvents and PPE for Chemical Safety. 2025-04-08. Available at: [Link]

  • OSHA. Laboratory Safety Guidance. Available at: [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. 2025-08-20. Available at: [Link]

  • Canada Safety Training. PPE for Hazardous Chemicals. Available at: [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. 2022-12-07. Available at: [Link]

  • University of California, Riverside. Rules for the Safe Handling of Chemicals in the Laboratory. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.